N,N-Didesmethyl Mifepristone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H31NO2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-amino-2,3,5,6-tetradeuteriophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1/i4D,5D,7D,8D |
InChI Key |
MIPBCIAEOBOEKD-NVTOLWDCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C)[2H])[2H])N)[2H] |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N,N-Didesmethyl Mifepristone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Didesmethyl Mifepristone-d4. This deuterated analog serves as a critical internal standard for the quantitative analysis of Mifepristone and its metabolites in various biological matrices, aiding in pharmacokinetic and metabolic studies.
Introduction
This compound is the deuterium-labeled form of N,N-Didesmethyl Mifepristone, a metabolite of the synthetic steroid Mifepristone (RU-486). Mifepristone is known for its antagonist effects on progesterone and glucocorticoid receptors.[1][2][3] The metabolism of mifepristone primarily occurs through N-demethylation and hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[2][4] This process leads to the formation of mono- and di-demethylated metabolites, which are also pharmacologically active.[2]
The inclusion of deuterium atoms in the N,N-Didesmethyl Mifepristone structure provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[5][6] This guide outlines a proposed synthetic pathway and details the essential characterization techniques to ensure the identity, purity, and stability of this compound.
Synthesis of this compound
The synthesis of this compound can be approached from Mifepristone. The following is a proposed synthetic pathway.
Synthetic Pathway
The synthesis involves a two-step process starting from Mifepristone:
-
N,N-Demethylation: Removal of both methyl groups from the dimethylamino group of Mifepristone to yield N,N-Didesmethyl Mifepristone.
-
Deuterium Labeling: Introduction of four deuterium atoms onto the aromatic ring of the aminophenyl group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: N,N-Demethylation of Mifepristone
This protocol is a modification of known N-demethylation procedures for aromatic amines.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Mifepristone (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Reagent Addition: Add a demethylating agent. A possible approach is a two-step process involving reaction with cyanogen bromide (Von Braun reaction) followed by hydrolysis, or alternatively, using a more modern reagent that can effect direct demethylation.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with aqueous sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N,N-Didesmethyl Mifepristone.
Step 2: Deuterium Labeling of N,N-Didesmethyl Mifepristone
This protocol utilizes an acid-catalyzed hydrogen-deuterium exchange reaction.
-
Reaction Setup: In a sealed reaction vessel suitable for heating, dissolve the purified N,N-Didesmethyl Mifepristone in a deuterated solvent system, such as a mixture of deuterated sulfuric acid (D2SO4) and deuterium oxide (D2O).
-
Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-100 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of the aromatic protons ortho and meta to the amino group with deuterium.
-
Reaction Monitoring: Monitor the extent of deuteration by ¹H NMR spectroscopy or LC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting this compound by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Quantitative Data Summary
The following tables summarize the expected analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₇H₂₇D₄NO₂[7][8][9] |
| Molecular Weight | 405.57 g/mol [7][8][9] |
| Appearance | Yellowish solid |
| IUPAC Name | (11β,17β)-11-(4-aminophenyl-d4)-17-hydroxy-17-(1-propyn-1-yl)-estra-4,9-dien-3-one[5] |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 406.2699 | Within 5 ppm |
| [M+Na]⁺ | 428.2518 | Within 5 ppm |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
Note: The chemical shifts (δ) are predicted values and may vary slightly.
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~6.7-7.0 | m | 2H | Protons on aminophenyl ring |
| Olefinic-H | ~5.8 | s | 1H | C4-H |
| Steroid Backbone | 0.9-3.0 | m | ~20H | Steroid protons |
| -OH | Variable | br s | 1H | C17-OH |
| Alkyne-CH₃ | ~1.9 | s | 3H | C21-H |
| ¹³C NMR | δ (ppm) | Assignment |
| C=O | ~199 | C3 |
| Aromatic C | ~115-145 | Aromatic carbons |
| Olefinic C | ~125-155 | C4, C5, C9, C10 |
| Alkyne C | ~80-90 | C20, C21 |
| Steroid Backbone | ~20-60 | Steroid carbons |
Experimental Protocols: Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 302 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the sample in the mobile phase. Inject onto the HPLC system and record the chromatogram. Purity is determined by the area percentage of the main peak.
2. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Mode: Positive ion mode.
-
Procedure: Infuse a dilute solution of the sample in methanol or acetonitrile directly into the mass spectrometer. Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃. Acquire ¹H and ¹³C NMR spectra. The absence or significant reduction of signals corresponding to the aromatic protons that have been exchanged for deuterium will confirm successful labeling.
Conclusion
The synthesis and rigorous characterization of this compound are crucial for its application as a reliable internal standard in bioanalytical methods. The proposed synthetic route and characterization protocols outlined in this guide provide a framework for obtaining a high-purity, well-characterized standard essential for accurate drug metabolism and pharmacokinetic studies of Mifepristone.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - Wikipedia [en.wikipedia.org]
- 4. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Mifepristone Impurity 4 | Axios Research [axios-research.com]
- 9. clearsynth.com [clearsynth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N,N-Didesmethyl Mifepristone-d4
Introduction
This compound is the deuterium-labeled form of N,N-Didesmethyl Mifepristone, a significant metabolite of Mifepristone (also known as RU-486). Mifepristone is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] The deuterated analog, this compound, serves as a crucial internal standard for analytical and pharmacokinetic studies.[2] Its stable isotope labeling allows for precise and accurate quantification of Mifepristone and its metabolites in complex biological matrices through mass spectrometry-based methods.[2] This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and metabolic context.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These identifiers are essential for substance registration, analytical method development, and chemical synthesis.
| Property | Data | Reference |
| IUPAC Name | (11β, 17β)-11-(4-aminophenyl-d4)-17-hydroxy-17-(1-propyn-1-yl)-Estra-4, 9-dien-3-one | [2] |
| Synonyms | (8S,11R,13S,14S,17S)-11-(4-Aminophenyl-2,3,5,6-d4)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one | [2][3] |
| Molecular Formula | C₂₇H₂₇D₄NO₂ | [4][5] |
| Molecular Weight | 405.57 g/mol | [4][5] |
| Parent Compound | Mifepristone | [2][6] |
| CAS Number | Not available (NA) | [4][5] |
| Applications | Internal standard for mass spectrometry, pharmacokinetic research, therapeutic drug monitoring, analytical standard for HPLC. | [2][4] |
Metabolic Pathway of Mifepristone
N,N-Didesmethyl Mifepristone is a product of the sequential demethylation of Mifepristone in the liver. This biotransformation is primarily mediated by cytochrome P450 enzymes, notably CYP3A4 and CYP2B6.[1][7] The metabolic cascade proceeds from Mifepristone to N-Desmethyl Mifepristone and subsequently to N,N-Didesmethyl Mifepristone. The presence of these metabolites is a key indicator of Mifepristone administration and metabolism.[8]
Metabolic pathway of Mifepristone to its primary metabolites.
Experimental Protocols
The quantification of this compound, typically as an internal standard, relies on highly sensitive analytical techniques. The following section details a validated protocol for the analysis of Mifepristone and its metabolites in whole blood using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-QqQ-MS/MS).[9][10]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines the extraction of analytes from a whole blood matrix.
-
Aliquoting: Transfer 200 µL of the human whole blood sample into a 12-mL plastic tube.[9]
-
Internal Standard Addition: Add 20 µL of an internal standard mixture solution (containing Mifepristone-d₃, 22-OH-mifepristone-d₆, and N-desmethyl-mifepristone-d₃).[9]
-
pH Adjustment: Add 200 µL of 0.5 M ammonium carbonate solution to adjust the pH to 9.[9]
-
Extraction: Perform liquid-liquid extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[9]
-
Phase Separation: Centrifuge the samples at 1520× g for 10 minutes at 4°C to separate the organic and aqueous phases.[9]
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new 2-mL tube and evaporate it to complete dryness under a gentle stream of nitrogen gas at 40°C.[9]
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for UHPLC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction of Mifepristone metabolites.
UHPLC-QqQ-MS/MS Method Validation Parameters
The described analytical method has been rigorously validated, demonstrating its suitability for forensic and clinical toxicology.[9][10]
| Parameter | Result for N,N-Didesmethyl Mifepristone | Reference |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [9][10] |
| Linear Concentration Range | 0.5 - 1000 ng/mL | [9] |
| Coefficient of Determination (R²) | >0.999 | [9][10] |
| Recovery | 96.3% – 114.7% | [9][10] |
| Matrix Effect | -3.0% to 14.7% | [9][10] |
| Intra- & Inter-Day Precision (RSD%) | Did not exceed ± 13.2% | [9][10] |
| Intra- & Inter-Day Accuracy (RE%) | Did not exceed ± 13.2% | [9][10] |
Stability
Short-term stability studies have been conducted on Mifepristone and its metabolites. While generally stable, N,N-Didesmethyl-mifepristone exhibited the most significant change among the metabolites, with percentage bias values ranging from 7.05% to 10.90%, indicating a need for controlled storage conditions to ensure sample integrity.[9]
Conclusion
This compound is an indispensable tool for the precise bioanalysis of Mifepristone. Its well-characterized chemical properties and the availability of robust, validated analytical methods enable researchers and drug development professionals to conduct high-quality pharmacokinetic and metabolic studies. The detailed protocols and data presented in this guide serve as a foundational resource for laboratories involved in the analysis of this important pharmaceutical compound and its metabolic derivatives.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. Metabolic Activation of Mifepristone [RU486; 17β-Hydroxy-11β-(4-dimethylaminophenyl)-17α-(1-propynyl)-estra-4,9-dien-3-one] by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Didesmethyl Mifepristone-d4 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Didesmethyl Mifepristone-d4, a deuterated analog of a mifepristone metabolite. It is primarily used as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of mifepristone and its metabolites in biological samples.[1]
Chemical and Physical Data
The following tables summarize the key quantitative data for this compound. This information has been compiled from various chemical suppliers and research articles.
| Identifier | Value |
| IUPAC Name | (11β, 17β)-11-(4-aminophenyl-d4)-17-hydroxy-17-(1-propyn-1-yl)-Estra-4, 9-dien-3-one[1] |
| Synonyms | RU 42848, N-Didesmethyl Mifepristone, (8S,11R,13S,14S,17S)-11-(4-Aminophenyl-2,3,5,6-d4)-17-hydroxy-13-methyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one[1][2] |
| CAS Number | Not available for the deuterated form. The non-labeled compound is 104004-92-4.[3][4] |
| Molecular Formula | C₂₇H₂₇D₄NO₂[1][3][5][6] |
| Molecular Weight | 405.57 g/mol [1][3][5][6] |
| Property | Value |
| Form | Solid[2] |
| Color | Yellow[2] |
| Storage | -20°C Freezer[2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly)[2] |
Metabolic Pathway of Mifepristone
Mifepristone undergoes metabolism in the liver, primarily through N-demethylation and hydroxylation, catalyzed by the CYP3A4 enzyme.[7] This process leads to the formation of several metabolites, including N-monodemethylated (RU 42 633) and N,N-didesmethylated (RU 42 848) forms.[7] The deuterated this compound serves as a crucial internal standard for quantifying these metabolites in pharmacokinetic studies.[1]
Caption: Metabolic pathway of Mifepristone.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and analysis of a particular batch of this compound is proprietary to the manufacturer, a general workflow for the quality control of such a chemical standard is outlined below. The primary analytical technique for the quantification of mifepristone and its metabolites is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-QqQ-MS/MS).[8]
General UHPLC-QqQ-MS/MS Method for Quantification
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol).
-
Calibration standards are prepared by spiking blank biological matrix (e.g., plasma) with known concentrations of the non-labeled analyte and a fixed concentration of the deuterated internal standard.
-
Biological samples for analysis are thawed and vortexed. An aliquot is transferred to a clean tube, and the internal standard solution is added.
-
Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile), followed by vortexing and centrifugation to separate the supernatant.
-
The supernatant is then transferred for analysis.
-
-
Chromatographic Conditions (Illustrative):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate for UHPLC.
-
Injection Volume: A small volume, typically in the microliter range.
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.
-
Caption: General workflow for sample analysis.
Application in Research
This compound is an essential tool for:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion of mifepristone.
-
Therapeutic Drug Monitoring: To ensure drug concentrations are within the therapeutic range.
-
Forensic Toxicology: For the precise identification and quantification of mifepristone and its metabolites in forensic investigations.[8]
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability and accuracy of the analytical results.
References
- 1. veeprho.com [veeprho.com]
- 2. DIDESMETHYL MIFEPRISTONE | 104004-92-4 [chemicalbook.com]
- 3. Mifepristone Impurity 4 | Axios Research [axios-research.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of deuterated mifepristone analogs
An In-depth Technical Guide on the Physicochemical Properties of Deuterated Mifepristone Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mifepristone (RU-486) is a synthetic steroid that acts as a potent antagonist to both progesterone and glucocorticoid receptors.[1][2] Its clinical applications range from medical termination of pregnancy to managing hyperglycemia in Cushing's syndrome.[1] A key strategy in modern medicinal chemistry to enhance the therapeutic profile of established drugs is selective deuteration. This process involves replacing hydrogen atoms with their stable heavy isotope, deuterium, at specific metabolic sites. This guide provides a detailed overview of the , the experimental protocols for their characterization, and the underlying rationale for their development, with a focus on improving metabolic stability through the kinetic isotope effect.
Introduction to Mifepristone and Deuteration
Mifepristone's therapeutic action is derived from its competitive binding to progesterone and glucocorticoid receptors, which blocks the normal physiological effects of these hormones.[2][3] The metabolism of mifepristone is primarily carried out by the cytochrome P450 enzyme system, specifically CYP3A4, through N-demethylation and hydroxylation of its 17-propynyl chain.[4][5] These metabolic pathways lead to a relatively rapid elimination half-life of approximately 18 hours.[1][5]
Deuteration is a strategy used to improve the pharmacokinetic properties of drug candidates.[6] The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow the rate of metabolic reactions that involve the cleavage of this bond.[][8] This phenomenon, known as the kinetic isotope effect (KIE), can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or load.[6][][8] For mifepristone, deuteration at metabolically active sites is a rational approach to enhance its therapeutic efficacy and duration of action.
Comparative Physicochemical Properties
The introduction of deuterium into a molecule results in a slight increase in molecular weight but generally has a minimal impact on fundamental physicochemical properties like lipophilicity (LogP) and acidity (pKa). The most significant changes are observed in its metabolic stability. While extensive public data on specific deuterated mifepristone analogs is limited, we can summarize the expected properties based on known data for mifepristone and the principles of deuteration. "Mifepristone-d6" is one known deuterated analog used for research purposes.[9]
Table 1: Physicochemical Data Summary: Mifepristone vs. Illustrative Deuterated Analog
| Property | Mifepristone (RU-486) | Deuterated Mifepristone Analog (e.g., Mifepristone-d6) |
| Molecular Formula | C₂₉H₃₅NO₂[10] | C₂₉H₂₉D₆NO₂ |
| Molecular Weight | 429.6 g/mol [10] | ~435.6 g/mol |
| LogP (Octanol/Water) | 3.8[10] | Expected to be similar (~3.8) |
| Aqueous Solubility | Poorly soluble[10] | Expected to be poorly soluble |
| Metabolism | Primarily via CYP3A4-mediated N-demethylation and hydroxylation[5] | Slower rate of metabolism at deuterated sites |
| Elimination Half-life | ~18 hours[5] | Potentially longer due to reduced metabolic clearance |
| Receptor Binding (IC₅₀) | Progesterone Receptor: ~0.2 nMGlucocorticoid Receptor: ~2.6 nM[9] | Expected to be similar |
Key Experimental Protocols
Characterizing the properties of a novel deuterated analog requires a suite of standardized experiments. Below are detailed methodologies for two critical assessments.
Protocol: Lipophilicity Determination (LogP) by Shake-Flask Method
Lipophilicity is a critical determinant of a drug's membrane permeability and overall ADME profile. The shake-flask method is the gold-standard for its measurement.
Methodology:
-
Preparation: A buffer solution (typically phosphate-buffered saline, pH 7.4) and n-octanol are mutually saturated by mixing for 24 hours, followed by separation.
-
Compound Addition: The deuterated mifepristone analog is dissolved in one of the phases (usually n-octanol).
-
Partitioning: A precise volume of the drug-containing phase is mixed with a precise volume of the other phase in a glass vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and n-octanol layers.
-
Quantification: The concentration of the analog in each phase is accurately measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: LogP is calculated as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Diagram: LogP Determination Workflow
Caption: Workflow for the shake-flask LogP determination method.
Protocol: In Vitro Metabolic Stability Assessment
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or preclinical species), the deuterated mifepristone analog (at a known concentration), and a buffer solution.
-
Initiation: The metabolic reaction is initiated by adding a NADPH-generating system, which is a required cofactor for CYP450 enzymes. The mixture is incubated at 37°C.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent analog is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).
Diagram: Microsomal Stability Assay Workflow
Caption: Key steps in the in vitro microsomal stability assay.
Mechanism of Action and Signaling Pathways
Deuteration does not alter the mechanism of action. Deuterated mifepristone analogs are expected to exhibit the same competitive antagonism at the progesterone receptor (PR) and glucocorticoid receptor (GR) as the parent compound.
Progesterone and Glucocorticoid Receptor Antagonism
In the absence of a ligand, both PR and GR reside in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding an agonist (like progesterone or cortisol), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences (hormone response elements) to regulate gene transcription. Mifepristone and its deuterated analogs bind to these receptors with high affinity, but induce a different conformational change that prevents the dissociation of HSPs and blocks the receptor's ability to activate gene transcription.[11]
Diagram: Generalized Receptor Antagonism Pathway
Caption: Mifepristone blocks transcription via receptor binding.
Rationale for Deuteration: The Kinetic Isotope Effect
The primary motivation for developing deuterated mifepristone analogs is to enhance their metabolic profile.
Diagram: Logic of Deuteration Strategy
Caption: The rationale for improving pharmacokinetics via deuteration.
By strategically replacing hydrogen atoms at sites susceptible to CYP450-mediated oxidation, the resulting C-D bond is more resistant to cleavage.[] This slows down the rate of metabolism, leading to a decrease in metabolic clearance and an increase in the drug's elimination half-life and overall systemic exposure. This enhanced pharmacokinetic profile could translate to improved clinical outcomes, such as allowing for lower or less frequent dosing, which can improve patient compliance and reduce potential off-target effects.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Applications of N,N-Didesmethyl Mifepristone-d4: A Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of high-quality, isotopically labeled internal standards is paramount for accurate bioanalytical studies. This technical guide provides an in-depth overview of the commercial sources, key specifications, and practical applications of N,N-Didesmethyl Mifepristone-d4, a crucial internal standard for the quantification of mifepristone and its metabolites.
Introduction to this compound
This compound is the deuterated analog of N,N-didesmethyl mifepristone, a major metabolite of mifepristone. Mifepristone, a synthetic steroid, is a potent progesterone and glucocorticoid receptor antagonist.[1][2][3] Its extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leads to the formation of several active metabolites, including the monodemethylated, didemethylated, and hydroxylated forms.[3][4] Given that these metabolites contribute to the overall biological activity, their accurate quantification alongside the parent drug is essential for comprehensive pharmacokinetic and pharmacodynamic studies.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. It co-elutes with the unlabeled analyte, experiencing similar extraction efficiencies and ionization effects, thereby correcting for variations during sample preparation and analysis and ensuring the highest degree of accuracy and precision.
Commercial Availability
A number of specialized chemical suppliers offer this compound for research purposes. While specific quantitative data such as purity, isotopic enrichment, and pricing are often available upon request for a formal quote, the following table summarizes the readily available information from prominent vendors.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Available Quantities |
| Veeprho Pharmaceuticals | DVE001075 | C₂₇H₂₇D₄NO₂ | 405.57 | Inquire for details |
| Sinco Pharmachem Inc. | M28115 | C₂₇H₂₇D₄NO₂ | 405.58 | 10mg, 25mg, 50mg/vial |
| Axios Research | AR-M01810 | C₂₇H₂₇D₄NO₂ | 405.57 | Inquire for details |
| Clearsynth | CS-O-51813 | C₂₇H₂₇D₄NO₂ | 405.57 | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg |
| Pharmaffiliates | PA STI 089630 | C₂₇H₂₇D₄NO₂ | 405.57 | Inquire for details |
| TLC Pharmaceutical Standards | M-299 | C₂₇H₂₇D₄NO₂ | 405.57 | 10mg, 25mg, 50mg, 100mg |
| MedChemExpress | HY-143989S | Not Specified | Not Specified | Inquire for details |
Note: Purity, isotopic enrichment, and pricing information are typically provided in the Certificate of Analysis (CoA) upon purchase or by requesting a quote from the respective supplier.
Metabolic Pathway of Mifepristone
The metabolism of mifepristone is a critical aspect of its pharmacology. The primary metabolic pathway involves N-demethylation and hydroxylation, catalyzed mainly by CYP3A4.[3][4] The following diagram illustrates the sequential metabolism of mifepristone to its N-desmethyl and N,N-didesmethyl metabolites.
Caption: Metabolic pathway of Mifepristone to its demethylated metabolites.
Experimental Protocol: Quantification of Mifepristone and its Metabolites in Human Plasma using LC-MS/MS
The following is a representative experimental protocol for the simultaneous quantification of mifepristone, N-desmethyl mifepristone, and N,N-didesmethyl mifepristone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is based on established methodologies in the scientific literature.
1. Materials and Reagents:
-
Mifepristone, N-desmethyl mifepristone, and N,N-didesmethyl mifepristone analytical standards
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., ice-cold acetonitrile)
2. Standard and Internal Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same solvent mixture.
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., 20-80% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
Mifepristone: To be optimized based on instrumentation
-
N-Desmethyl Mifepristone: To be optimized based on instrumentation
-
N,N-Didesmethyl Mifepristone: To be optimized based on instrumentation
-
This compound: To be optimized based on instrumentation
-
-
Optimize collision energies and other MS parameters for each analyte and the internal standard.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted linear regression model to fit the calibration curve.
-
Quantify the concentration of the analytes in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Workflow for Bioanalytical Method Development
The development and validation of a robust bioanalytical method using this compound follows a logical progression of steps to ensure accuracy, precision, and reliability.
Caption: Workflow for bioanalytical method development and validation.
Conclusion
This compound is an indispensable tool for researchers in drug development and clinical pharmacology. Its commercial availability from a range of reputable suppliers facilitates its use in robust and reliable bioanalytical methods for the quantification of mifepristone and its metabolites. The detailed experimental protocol and workflow provided in this guide offer a solid foundation for laboratories looking to establish or refine their analytical capabilities for these important compounds. For specific product specifications, researchers are encouraged to contact the suppliers directly to obtain the most current information and certificates of analysis.
References
- 1. Differential oxidation of mifepristone by cytochromes P450 3A4 and 3A5: selective inactivation of P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of mifepristone [RU486; 17beta-hydroxy-11beta-(4-dimethylaminophenyl)-17alpha-(1-propynyl)-estra-4,9-dien-3-one] by mammalian cytochromes P450 and the mechanism-based inactivation of human CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of Mifepristone using N,N-Didesmethyl Mifepristone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. It is widely used for medical termination of pregnancy and is also investigated for its therapeutic potential in various conditions, including Cushing's syndrome and certain types of cancer. Accurate and precise quantification of mifepristone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of mifepristone in human plasma, utilizing N,N-Didesmethyl Mifepristone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.
Mifepristone is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, through N-demethylation and hydroxylation.[1][2][3] The major metabolites include N-monodemethylated (RU 42 633), N,N-didesmethylated (RU 42 848), and hydroxylated derivatives.[1] The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative LC-MS/MS analysis as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby compensating for matrix effects and variations in sample processing.[4][5]
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of mifepristone and its metabolites. The data presented is a synthesis from multiple validated methods and provides an expected range of performance.[6][7][8][9][10][11]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Mifepristone | 0.5 - 1000 | > 0.99 |
| N-Desmethyl Mifepristone | 0.5 - 500 | > 0.99 |
| N,N-Didesmethyl Mifepristone | 0.5 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Mifepristone | Low QC (e.g., 5 ng/mL) | < 15% | < 15% | ± 15% |
| Mid QC (e.g., 100 ng/mL) | < 15% | < 15% | ± 15% | |
| High QC (e.g., 500 ng/mL) | < 15% | < 15% | ± 15% | |
| N,N-Didesmethyl Mifepristone | Low QC (e.g., 5 ng/mL) | < 15% | < 15% | ± 15% |
| Mid QC (e.g., 100 ng/mL) | < 15% | < 15% | ± 15% | |
| High QC (e.g., 500 ng/mL) | < 15% | < 15% | ± 15% |
Table 3: Sensitivity and Recovery
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Extraction Recovery (%) |
| Mifepristone | 0.5 | 94.5 - 103.7[10][12] |
| N,N-Didesmethyl Mifepristone | 0.5 | 96.3 - 114.7[8][11] |
Experimental Protocols
This section provides a detailed methodology for the LC-MS/MS analysis of mifepristone using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for the extraction of mifepristone and its metabolites from plasma.[6][13][14]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.
-
Alkalinization: Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex for 10 seconds.
-
Extraction: Add 1.5 mL of tert-butyl methyl ether. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean 2 mL tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble material.
-
Sample Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical chromatographic and mass spectrometric conditions. These may require optimization based on the specific instrumentation used.
Table 4: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 4.5 min, hold at 95% B for 1 min, re-equilibrate at 20% B for 1.5 min[13] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Total Run Time | 8 minutes[13] |
Table 5: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Nebulizing Gas Flow | 3 L/min[6] |
| Drying Gas Flow | 10 L/min[6] |
Table 6: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mifepristone | 430.3 | 372.2 | 25-30 |
| N,N-Didesmethyl Mifepristone | 402.3 | 344.2 | 25-30 |
| This compound (IS) | 406.3 | 348.2 | 25-30 |
Note: The exact m/z values for the d4-labeled internal standard and its product ion should be confirmed based on the certificate of analysis. The collision energies should be optimized for the specific mass spectrometer being used.
Visualizations
Mifepristone Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of mifepristone.
LC-MS/MS Experimental Workflow
The diagram below outlines the key steps in the analytical workflow for the quantification of mifepristone.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantitative analysis of mifepristone in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality for clinical and research applications. The provided protocols and performance characteristics serve as a comprehensive guide for laboratories aiming to implement this analytical method.
References
- 1. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. veeprho.com [veeprho.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]
- 9. imedpub.com [imedpub.com]
- 10. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 14. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Protocol for the Quantification of Mifepristone and its Metabolites Using N,N-Didesmethyl Mifepristone-d4 as an Internal Standard
Introduction
This application note provides a detailed protocol for the quantitative analysis of mifepristone and its primary metabolites, N-monodesmethyl mifepristone and N,N-didesmethyl mifepristone, in biological matrices such as human plasma and whole blood. The method utilizes N,N-Didesmethyl Mifepristone-d4 as an internal standard (IS) to ensure accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the reliability of pharmacokinetic and toxicological studies.[1][2] Mifepristone (RU-486) is a synthetic steroid with anti-progestational and anti-glucocorticoid properties, widely used for medical termination of pregnancy and as an emergency contraceptive.[3] Accurate measurement of its and its metabolites' concentrations is essential for clinical and forensic purposes.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and analytical instrumentation conditions for the successful implementation of this protocol.
Materials and Reagents
-
Mifepristone, N-monodesmethyl mifepristone, and N,N-didesmethyl mifepristone analytical standards
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid or Formic acid (LC-MS grade)
-
Ammonium carbonate
-
Tert-butyl-methyl ether
-
Human plasma or whole blood (blank matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)[4]
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of mifepristone, its metabolites, and this compound in methanol.
-
Working Standard Mixture: Dilute the primary stock solutions with methanol to create a mixed working standard solution containing mifepristone and its metabolites at known concentrations.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a suitable concentration (e.g., 1000 ng/mL).[5]
-
Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix (plasma or whole blood) with the working standard mixture to achieve a range of concentrations.[5][6]
Sample Preparation
Two common extraction methods are presented below. The choice of method may depend on the specific laboratory resources and desired sample cleanup.
-
To 200 µL of the biological sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.[5]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[5]
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.[5]
-
Centrifuge the sample at 1520 x g for 10 minutes at 4°C.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Condition the SPE cartridge (e.g., Waters Oasis HLB, 1 cc, 30 mg) according to the manufacturer's instructions.[4]
-
To the biological sample, add the internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Hypurity C18, 50 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water containing a small percentage of an acidifier like acetic acid (0.2%) or formic acid.[4] A typical isocratic mobile phase could be methanol:water (75:25) with 0.2% acetic acid.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 2 µL.[4]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize typical quantitative data and mass spectrometric parameters for the analysis of mifepristone and its metabolites.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.3 | 134.0 |
| N-Monodesmethyl Mifepristone | 416.3 | 120.0 |
| N,N-Didesmethyl Mifepristone | 402.3 | 109.1 (example) |
| This compound (IS) | 406.3 (expected) | (To be determined) |
Note: The product ion for N,N-Didesmethyl Mifepristone and the precursor/product ions for its deuterated internal standard should be optimized based on experimental data.
Table 2: Method Validation Parameters
| Parameter | Mifepristone | N-Monodesmethyl Mifepristone | N,N-Didesmethyl Mifepristone |
| Linearity Range (ng/mL) | 5 - 2000 | 5 - 2000 | 0.5 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | 5.0 | 0.5 |
| Lower Limit of Detection (LOD) (ng/mL) | 1.0 | 1.0 | - |
| Recovery (%) | 94.5 - 103.7 | 70.7 - 77.3 | >85 (typical) |
| Intra-day Precision (% RSD) | < 15 | < 15 | < 13.2 |
| Inter-day Precision (% RSD) | < 15 | < 15 | < 13.2 |
| Intra-day Accuracy (% RE) | - | - | < 13.2 |
| Inter-day Accuracy (% RE) | - | - | < 13.2 |
Data in this table is compiled from various sources and represents typical performance.[5][7]
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of mifepristone.
Caption: Experimental workflow for the quantification of mifepristone and its metabolites.
Caption: Simplified metabolic pathway of mifepristone.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the simultaneous quantification of mifepristone and its major metabolites in biological samples. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required in clinical and research settings. The protocol is suitable for a variety of applications, including pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
References
- 1. veeprho.com [veeprho.com]
- 2. lcms.cz [lcms.cz]
- 3. Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS) | Semantic Scholar [semanticscholar.org]
- 4. imedpub.com [imedpub.com]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Mifepristone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mifepristone in human plasma. The method utilizes N,N-Didesmethyl Mifepristone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of mifepristone concentrations.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties. It is widely used in clinical practice, primarily for medical termination of pregnancy. Accurate quantification of mifepristone in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[1] This application note provides a detailed protocol for the quantification of mifepristone in plasma, adapted from established methodologies for mifepristone and its metabolites.[2][3][4]
Experimental
Materials and Reagents
-
Mifepristone analytical standard
-
This compound (Internal Standard)[1]
-
HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether
-
Formic acid and ammonium formate
-
Human plasma (K2EDTA)
-
Deionized water
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of mifepristone and the internal standard from plasma.[4]
-
Allow plasma samples to thaw at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex for 30 seconds.[4]
-
Add 2 mL of tert-butyl methyl ether and vortex for 10 minutes.[4]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column with gradient elution.
-
Column: Hypurity C18, 50 x 4.6 mm, 5 µm[5]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Flow Rate: 0.5 mL/min[5]
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Nebulizing Gas Flow: 3 L/min[2]
-
Drying Gas Flow: 10 L/min[2]
-
Interface Temperature: 300°C
-
Heat Block Temperature: 400°C
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Mifepristone | 430.3 | 372.2 | 100 | 25 |
| This compound (IS) | 406.3 | 348.2 | 100 | 25 |
Note: The MRM transition for this compound is predicted based on the non-labeled compound and a mass shift of +4 Da.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to evaluate include linearity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Table 2: Representative Method Validation Results
| Parameter | Mifepristone |
| Linearity Range | 0.5 - 500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Within acceptable limits |
Data Presentation
Table 3: Calibration Curve for Mifepristone
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
Table 4: Quality Control Sample Results
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 1.5 | Example Value | Example Value | Example Value |
| Mid QC | 75 | Example Value | Example Value | Example Value |
| High QC | 400 | Example Value | Example Value | Example Value |
Diagrams
Caption: Experimental workflow for mifepristone quantification.
Caption: Logic of quantification using an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of mifepristone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple LLE sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings.
References
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
- 6. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Robust Sample Preparation for Mifepristone Analysis in Biological Matrices using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details validated sample preparation protocols for the quantitative analysis of mifepristone in biological matrices, such as plasma and serum. The use of a deuterated internal standard, mifepristone-d6, is incorporated to ensure high accuracy and precision by correcting for matrix effects and variability in extraction efficiency. Three prevalent extraction techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is described with detailed protocols, expected analytical performance, and visual workflows to guide researchers in selecting the most appropriate technique for their specific analytical needs.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid effects. Its therapeutic applications and pharmacokinetic properties necessitate reliable and accurate bioanalytical methods. The "gold standard" for quantitative analysis of small molecules in complex biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), owing to its high selectivity and sensitivity. A crucial aspect of developing a robust LC-MS/MS method is the implementation of a suitable sample preparation strategy and the use of a stable isotope-labeled internal standard. A deuterated analog of the analyte, such as mifepristone-d6, co-elutes with the analyte and experiences similar ionization effects, thereby providing effective normalization for any variations during sample processing and analysis.
This document provides a comparative overview and detailed protocols for three commonly employed sample preparation techniques for mifepristone analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The selection of a sample preparation method is a critical step that influences the overall performance of the bioanalytical assay. The following table summarizes the typical performance characteristics of SPE, LLE, and PPT for mifepristone analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery (%) | 90 - 105[1] | 95 - 115[2][3] | 80 - 95 |
| Internal Standard Recovery (%) | 90 - 105 | 95 - 115[2][3] | 80 - 95 |
| Matrix Effect (%) | < 15 | < 15[2][3] | > 20* |
| Process Efficiency (%) | High | High | Moderate |
| Sample Throughput | Medium | Medium | High |
| Cost per Sample | High | Medium | Low |
| Selectivity | High | High | Low |
*Note: Data for Protein Precipitation are estimated based on typical performance for this technique, as specific mifepristone data was not available in the searched literature. Actual values may vary.
Experimental Protocols
Reagents and Materials
-
Mifepristone certified reference standard
-
Mifepristone-d6 certified reference standard
-
Human plasma (or other relevant biological matrix)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium carbonate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 1 cc, 30 mg)
-
96-well collection plates
-
Centrifuge capable of accommodating tubes and/or plates
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance and volumetric flasks
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve mifepristone and mifepristone-d6 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the mifepristone stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration curve standards and quality control (QC) samples at desired concentrations.
-
Internal Standard (IS) Working Solution: Dilute the mifepristone-d6 stock solution with the same 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Sample Preparation Methodologies
SPE is a highly selective method that provides excellent sample cleanup, resulting in minimal matrix effects and high sensitivity.
Caption: Solid-Phase Extraction (SPE) Workflow Diagram.
Protocol:
-
Pipette 200 µL of the biological sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL mifepristone-d6 internal standard working solution and vortex briefly.
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the mifepristone and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LLE is a robust and cost-effective method that offers good recovery and sample cleanup.
Caption: Liquid-Liquid Extraction (LLE) Workflow Diagram.
Protocol:
-
To 200 µL of the biological sample, add 20 µL of the 100 ng/mL mifepristone-d6 internal standard working solution.[4]
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).[4]
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.[4]
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 50 µL of methanol.[4]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
PPT is the simplest and fastest sample preparation method, ideal for high-throughput screening, though it may result in higher matrix effects.
References
- 1. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Mifepristone and its Metabolites Using N,N-Didesmethyl Mifepristone-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of mifepristone (RU-486) and its major metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-OH-mifepristone, in biological matrices. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N,N-Didesmethyl Mifepristone-d4 as an internal standard (IS) to ensure accuracy and precision. The protocols provided are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research of mifepristone.
Introduction
Mifepristone is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] Its clinical applications include medical termination of pregnancy and the management of Cushing's syndrome.[1] The metabolism of mifepristone primarily occurs through N-demethylation and hydroxylation, leading to the formation of several active metabolites.[2][3] Accurate quantification of mifepristone and its metabolites is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response in LC-MS/MS analysis.[4] This deuterated analog of the N,N-didesmethyl metabolite serves as an ideal internal standard for the reliable quantification of the parent drug and its metabolites.[5]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the extraction of mifepristone and its metabolites from whole blood.[2]
-
To 200 µL of the biological matrix (e.g., plasma, whole blood), add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex briefly.
-
Add 2 mL of tert-butyl methyl ether (TBME) and vortex for 10 minutes to extract the analytes.
-
Centrifuge the samples at 1520 x g for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on a method for the extraction of mifepristone and its metabolites from human plasma.[6]
-
Condition a solid-phase extraction cartridge (e.g., Waters Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[6]
-
To 500 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Hypurity C18 (50 x 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase A | 0.2% Acetic Acid in Water[6] |
| Mobile Phase B | Methanol[6] |
| Gradient | Isocratic: 25% A, 75% B[6] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 2 µL[6] |
| Column Temperature | 25°C[6] |
| Autosampler Temperature | 5°C[6] |
| Run Time | 4 minutes[6] |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V[7] |
| Source Temperature | 600°C[7] |
| Collision Gas | 9 psi[7] |
| Curtain Gas | 30 psi[7] |
| Nebulizing Gas | 50 psi[7] |
| Auxiliary Gas | 60 psi[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Mass Spectrometry Transitions for Mifepristone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mifepristone | 430.3 | 134.0 | 21[6][7] |
| N-Desmethyl Mifepristone | 416.3 | 120.0 | 20[6][7] |
| N,N-Didesmethyl Mifepristone | 402.0 | 120.2 | Not Specified |
| 22-OH-Mifepristone | 446.3 | 109.1 | 30[6][7] |
| This compound (IS) | 406.6 | Not Specified | Not Specified |
Note: Product ion and collision energy for N,N-Didesmethyl Mifepristone and its d4 analog should be optimized empirically.
Table 2: Summary of Quantitative Performance Data from Literature
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Mifepristone | 51.89 - 4059.14 | 50.95 | <15 | <15 | ±15 | [6] |
| N-Desmethyl Mifepristone | 51.91 - 4059.69 | 54.11 | <15 | <15 | ±15 | [6] |
| Hydroxy Mifepristone | 12.68 - 992.36 | 12.81 | <15 | <15 | ±15 | [6] |
| Mifepristone | 0.5 - 500 | 0.5 | ≤7.2 | ≤15.7 | -10.2 to 10.2 | [4] |
| N,N-Didesmethyl Mifepristone | 0.5 - 1000 | 0.5 | <13.2 | <13.2 | <13.2 | [8] |
Visualizations
Caption: Metabolic pathway of Mifepristone.
Caption: Liquid-Liquid Extraction Workflow.
Caption: Solid-Phase Extraction Workflow.
Conclusion
The presented LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of mifepristone and its major metabolites in biological samples. The detailed protocols and compiled performance data offer a comprehensive resource for researchers in the fields of pharmacology, toxicology, and clinical chemistry. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required for rigorous scientific investigation.
References
- 1. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. imedpub.com [imedpub.com]
- 7. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Mifepristone in Human Plasma by UHPLC-QqQ-MS/MS using N,N-Didesmethyl Mifepristone-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1][2][3] It is widely used for medical termination of pregnancy in combination with a prostaglandin analog.[2][4] Additionally, it is utilized in the management of hyperglycemia associated with Cushing's syndrome.[2] Accurate and reliable quantification of mifepristone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicological analysis.[5][6] This application note details a robust and sensitive UHPLC-QqQ-MS/MS method for the determination of mifepristone in human plasma, employing N,N-Didesmethyl Mifepristone-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[5]
Metabolic Pathway of Mifepristone
Mifepristone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] The main metabolic pathways are N-demethylation and terminal hydroxylation of the 17-propynyl chain.[1] This results in the formation of several active metabolites, including the N-monodemethylated (N-desmethyl-mifepristone), N,N-didesmethylated (N,N-didesmethyl-mifepristone), and hydroxylated (22-OH-mifepristone) derivatives.[1][6][7]
Caption: Proposed metabolic pathway of Mifepristone in humans.
Experimental Protocol
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation used.
1. Materials and Reagents
-
Mifepristone analytical standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Ammonium acetate or ammonium carbonate
-
Human plasma (K2EDTA)
-
Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of mifepristone and this compound in methanol (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the mifepristone stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare separate working solutions for low, medium, and high QC samples.
-
Spiking: Spike blank human plasma with the appropriate working solutions to achieve the desired calibration and QC concentration levels.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex briefly.[6]
-
Add 2 mL of methyl tert-butyl ether and vortex for 10 minutes.[6]
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[6]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the mobile phase.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
4. UHPLC-QqQ-MS/MS Conditions
| Parameter | Condition |
| UHPLC System | A high-performance UHPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., start at 30% B, ramp to 95% B, hold, and re-equilibrate) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mifepristone: 430.3 → 372.2 (Quantifier), 430.3 → 134.0 (Qualifier)[8][9] This compound: 406.2 → 348.2 (Quantifier) - Predicted |
| Source Temp. | 350°C[6] |
| Desolvation Temp. | 250°C[6] |
Method Validation Summary
The following table summarizes typical validation parameters for a UHPLC-MS/MS method for mifepristone, based on published data.[6][10][11][12]
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 1000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6][10] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[6][10][12] |
| Intra-day Precision (%RSD) | < 15%[6][10][11] |
| Inter-day Precision (%RSD) | < 15%[6][10][11] |
| Accuracy (%RE) | Within ±15%[6][10][11] |
| Recovery | 96.3% - 114.7%[6][10][12] |
| Matrix Effect | -3.0% to 14.7%[6][12] |
Results and Discussion
This UHPLC-QqQ-MS/MS method demonstrates high sensitivity, specificity, and a wide linear dynamic range for the quantification of mifepristone in human plasma. The use of a stable isotope-labeled internal standard, this compound, which is a deuterium-labeled analog of a major metabolite, effectively compensates for variations in sample preparation and matrix effects, ensuring data reliability.[5] The chromatographic conditions provide good separation of mifepristone from its metabolites and endogenous plasma components, with a typical run time of under 10 minutes.[13][14] The method validation results are consistent with regulatory guidelines for bioanalytical method validation, indicating its suitability for clinical and research applications.
Conclusion
The described UHPLC-QqQ-MS/MS method provides a reliable and robust tool for the quantitative analysis of mifepristone in human plasma. The protocol is well-suited for high-throughput analysis in pharmacokinetic, drug metabolism, and other clinical research studies. The use of this compound as an internal standard ensures the accuracy and precision required for demanding bioanalytical applications.
References
- 1. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. veeprho.com [veeprho.com]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imedpub.com [imedpub.com]
- 9. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 14. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for the Quantification of Mifepristone and its Metabolites in Human Plasma using N,N-Didesmethyl Mifepristone-d4 as an Internal Standard
References
- 1. veeprho.com [veeprho.com]
- 2. Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS) | Semantic Scholar [semanticscholar.org]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
- 5. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Didesmethyl Mifepristone-d4 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Didesmethyl Mifepristone-d4 as an internal standard in the forensic toxicological analysis of mifepristone and its metabolites. The following protocols and data are intended to guide laboratories in the development and validation of robust analytical methods for the detection and quantification of these compounds in biological matrices.
Introduction
Mifepristone (RU-486) is a synthetic steroid with antiprogestational and antiglucocorticoid properties, primarily used for medical termination of pregnancy and to manage hyperglycemia in Cushing's syndrome.[1] Its detection in forensic toxicology casework can be crucial in verifying its use. Mifepristone is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4, through pathways including N-demethylation and hydroxylation.[2][3] The major metabolites include N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and hydroxylated metabolites.[2]
In quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard is essential for achieving accurate and precise results.[4][5][6] A deuterated internal standard, such as this compound, is an ideal choice as it shares similar chemical and physical properties with the analyte of interest, N,N-Didesmethyl Mifepristone. This allows it to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis.[4][7]
This document outlines a validated method for the simultaneous determination of mifepristone and its major metabolites, including N,N-didesmethyl-mifepristone, in whole blood using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with this compound as an internal standard.
Metabolic Pathway of Mifepristone
The metabolic conversion of mifepristone to its N-demethylated metabolites is a key consideration in toxicological analysis. The following diagram illustrates this pathway.
Caption: Metabolic pathway of Mifepristone.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated UHPLC-MS/MS method for the analysis of mifepristone and its metabolites in whole blood.[8][9]
Table 1: Method Validation Parameters [8][9]
| Parameter | Mifepristone | N-Desmethyl Mifepristone | N,N-Didesmethyl Mifepristone | 22-OH-Mifepristone |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Coefficient of Determination (R²) | >0.999 | >0.999 | >0.999 | >0.999 |
| Intra-day Accuracy (%) | ≤ ±13.2% | ≤ ±13.2% | ≤ ±13.2% | ≤ ±13.2% |
| Inter-day Accuracy (%) | ≤ ±13.2% | ≤ ±13.2% | ≤ ±13.2% | ≤ ±13.2% |
| Intra-day Precision (%RSD) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
| Inter-day Precision (%RSD) | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% | ≤ 13.2% |
| Recovery (%) | 96.3 - 114.7% | 96.3 - 114.7% | 96.3 - 114.7% | 96.3 - 114.7% |
| Matrix Effect (%) | -3.0 to 14.7% | -3.0 to 14.7% | -3.0 to 14.7% | -3.0 to 14.7% |
Table 2: Mass Spectrometry Parameters (MRM Transitions) [10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.3 | 372.2 |
| N-Desmethyl Mifepristone | 416.3 | 358.2 |
| N,N-Didesmethyl Mifepristone | 402.3 | 344.2 |
| 22-OH-Mifepristone | 446.3 | 356.2 |
| This compound (IS) | 406.3 | 348.2 |
Experimental Protocols
The following is a detailed protocol for the extraction and analysis of mifepristone and its metabolites from whole blood samples.
Materials and Reagents
-
Mifepristone, N-Desmethyl Mifepristone, N,N-Didesmethyl Mifepristone, and 22-OH-Mifepristone analytical standards
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ammonium carbonate solution (0.5 M, pH 9)
-
Tert-butyl-methyl ether (TBME)
-
Deionized water
-
Whole blood (blank matrix and case samples)
Experimental Workflow
Caption: Analytical workflow for mifepristone metabolites.
Step-by-Step Protocol
1. Sample Preparation (Liquid-Liquid Extraction) [10]
-
To 200 µL of whole blood in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9) and vortex briefly.
-
Add 2 mL of tert-butyl-methyl ether (TBME) and vortex for 10 minutes to perform the liquid-liquid extraction.
-
Centrifuge the sample at 1520 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
2. UHPLC-MS/MS Analysis [3][8]
-
UHPLC System: A standard UHPLC system capable of binary gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 2 µL.[3]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-12 min: Linear gradient to 98% B
-
12-14 min: Hold at 98% B
-
14-15 min: Return to 5% B
-
15-20 min: Re-equilibration at 5% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 2 for specific transitions.
-
MS Parameters: [10]
-
Nebulizing Gas Flow: 3 L/min
-
Heating Gas Flow: 10 L/min
-
Interface Temperature: 250 °C
-
Desolvation Line Temperature: 200 °C
-
Heat Block Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
3. Calibration and Quality Control
-
Prepare calibration standards in blank whole blood at concentrations ranging from 0.5 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process and analyze the calibration standards and QC samples alongside the unknown samples.
Forensic Application Example
In a reported forensic case, this method was successfully applied to a maternal blood sample following a self-induced abortion.[8][9] The analysis confirmed the presence of mifepristone and its metabolites, providing crucial evidence for the investigation. The concentrations found in this particular case were:
-
Mifepristone: 557.4 ng/mL
-
N-desmethyl-mifepristone: 638.7 ng/mL
-
22-OH-mifepristone: 176.9 ng/mL
-
N,N-didesmethyl-mifepristone: 144.5 ng/mL
Conclusion
The use of this compound as an internal standard in conjunction with UHPLC-MS/MS provides a highly sensitive, specific, and reliable method for the quantification of mifepristone and its metabolites in forensic toxicology samples. The detailed protocol and validation data presented here serve as a valuable resource for laboratories implementing this analysis. The ability to accurately measure these compounds is essential for the investigation of cases where mifepristone use is suspected.
References
- 1. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. veeprho.com [veeprho.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application of N,N-Didesmethyl Mifepristone-d4 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Didesmethyl Mifepristone-d4 is the deuterium-labeled analog of N,N-didesmethyl mifepristone, a major metabolite of the drug mifepristone (also known as RU-486).[1][2][3] Mifepristone is a synthetic steroid with antiprogestational and antiglucocorticoid properties, widely used for medical termination of pregnancy and in the management of Cushing's syndrome.[4][5] Understanding the metabolism of mifepristone is crucial for optimizing its therapeutic use and ensuring patient safety. Stable isotope-labeled internal standards, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies for achieving accurate and precise quantification of analytes in complex biological matrices.[1][6]
Application Notes
Primary Application: Internal Standard for Bioanalytical Methods
This compound is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The key advantages of using a stable isotope-labeled internal standard like this compound include:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As a deuterated analog, this compound co-elutes with the unlabeled analyte and experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses of the analyte during sample extraction and processing can be a significant source of error. By adding a known amount of the internal standard at the beginning of the sample preparation process, any losses will affect both the analyte and the IS to a similar extent, ensuring the ratio of their signals remains constant.
-
Improved Accuracy and Precision: The use of an internal standard that closely mimics the physicochemical properties of the analyte significantly improves the accuracy and precision of the quantitative results.[7]
Specific Use in Mifepristone Metabolism Studies
Mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[5][8][9] The main metabolic pathways involve N-demethylation and hydroxylation.[10] This process leads to the formation of several active metabolites, including the monodemethylated, didemethylated, and hydroxylated forms.[5][8]
Given that N,N-didesmethyl mifepristone is a significant metabolite, its accurate quantification is essential for a complete understanding of mifepristone's pharmacokinetic profile. This compound serves as an ideal internal standard for the quantification of this specific metabolite.
Quantitative Data Summary
The following table summarizes quantitative data from a study that measured the concentrations of mifepristone and its metabolites in a maternal blood sample following a self-induced pharmacological abortion.
| Analyte | Concentration (ng/mL) |
| Mifepristone | 557.4[11][12][13] |
| N-desmethyl-mifepristone | 638.7[11][12][13] |
| 22-OH-mifepristone | 176.9[11][12][13] |
| N,N-didesmethyl-mifepristone | 144.5[11][12][13] |
| N-desmethyl-hydroxy-mifepristone | Qualitatively Identified |
Experimental Protocols
Protocol 1: Quantification of Mifepristone and its Metabolites in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of mifepristone and its metabolites, including N,N-didesmethyl mifepristone, in human plasma, incorporating the use of this compound as an internal standard.
1. Materials and Reagents:
-
Mifepristone and its metabolite standards (N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, etc.)
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K3EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether, methyl tert-butyl ether)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of mifepristone, its metabolites, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a series of concentrations for the calibration curve.
-
Prepare a working internal standard solution of this compound at an appropriate concentration.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes. For example:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of Mifepristone.
Caption: Experimental workflow for bioanalysis.
References
- 1. veeprho.com [veeprho.com]
- 2. alentris.org [alentris.org]
- 3. DIDESMETHYL MIFEPRISTONE | 104004-92-4 [chemicalbook.com]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of CYP3A4 as the principal enzyme catalyzing mifepristone (RU 486) oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 11. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N-Didesmethyl Mifepristone-d4 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the LC-MS analysis of N,N-Didesmethyl Mifepristone-d4.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound. What are the initial checks I should perform?
A1: When no signal is observed, a systematic approach is crucial. Begin by verifying the foundational elements of your LC-MS system.
Initial Troubleshooting Workflow
-
LC System:
-
Solvent Lines: Ensure solvent lines are in the correct mobile phase bottles and that there is sufficient volume.
-
Pump: Check for stable pressure and flow rate. An air bubble in the pump head can cause a loss of flow.
-
Column: Verify the column is installed in the correct orientation.
-
-
MS System:
-
Tuning and Calibration: Confirm the mass spectrometer has been recently and successfully tuned and calibrated.
-
Source Conditions: Ensure the electrospray ionization (ESI) source is clean and that parameters (e.g., capillary voltage, gas flow, temperature) are appropriate.
-
-
Sample and Standard:
-
Standard Integrity: Verify the concentration and stability of your this compound stock solution. Consider preparing a fresh standard.
-
Injection: Manually inject a high-concentration standard directly into the MS to confirm the instrument is capable of detecting the analyte.
-
Q2: My this compound signal is weak or inconsistent. What could be the cause?
A2: Weak or inconsistent signals are often related to issues with sample preparation, chromatography, or matrix effects.
Troubleshooting Workflow for Weak/Inconsistent Signal
-
Sample Preparation:
-
Extraction Recovery: Inefficient extraction can lead to low analyte concentration. Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH is adjusted to keep N,N-Didesmethyl Mifepristone uncharged (adjusting to a pH of 9 has been shown to be effective for mifepristone and its metabolites).[1]
-
Analyte Stability: Mifepristone and its metabolites can degrade under certain conditions. It is recommended to perform measurements immediately after sample preparation and avoid long-term storage of processed samples.[2]
-
-
Chromatography:
-
Mobile Phase: The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape and signal intensity for amine-containing compounds like N,N-Didesmethyl Mifepristone by reducing interactions with residual silanols on the column.[3]
-
-
Matrix Effects:
-
Ion Suppression: Co-eluting endogenous components from the sample matrix can suppress the ionization of your analyte.
-
Mitigation: Improve sample cleanup, dilute the sample, or adjust chromatographic conditions to separate the analyte from interfering matrix components. The use of a deuterated internal standard like this compound is intended to compensate for matrix effects, but significant suppression can still lead to a loss of sensitivity.[4][5]
-
Q3: I am observing poor peak shape (tailing or fronting) for this compound. How can I improve it?
A3: Peak tailing for basic compounds like N,N-Didesmethyl Mifepristone is often due to secondary interactions with the stationary phase, while fronting can be a sign of column overload.
-
Addressing Peak Tailing:
-
Mobile Phase Modification: Add a buffer, such as ammonium formate, to your mobile phase. The positive ions from the buffer can interact with negatively charged silanol groups on the silica surface, preventing your analyte from doing so.[3][6]
-
Column Choice: Use a column with a highly inert stationary phase or one that is end-capped to minimize silanol interactions.
-
-
Addressing Peak Fronting:
Q4: I am seeing unexpected peaks or high background noise in my chromatogram. What are the likely sources of contamination?
A4: Contamination can originate from various sources, including solvents, sample preparation materials, and the LC-MS system itself.
| Contaminant Type | Potential Sources |
| Plasticizers (e.g., phthalates) | Plastic tubes, pipette tips, solvent bottle caps |
| Slip Agents (e.g., oleamide) | Polypropylene tubes |
| Polyethylene Glycol (PEG) | Ubiquitous, can be found in solvents and detergents |
| Mobile Phase Additives | TFA or other ion-pairing agents can cause persistent background |
Troubleshooting Contamination:
-
Run Blanks: Inject a series of blank samples (e.g., mobile phase, extraction solvent) to isolate the source of contamination.
-
Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and reagents.
-
Minimize Plasticware: Use glass vials and containers where possible. If plastic must be used, rinse with a strong organic solvent before use.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of mifepristone and its metabolites in blood.[1]
-
To 200 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Add 2 mL of tert-butyl-methyl ether and vortex for 10 minutes.
-
Centrifuge at 1520 x g for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: LC-MS Parameters for Mifepristone and its Metabolites
The following table provides a starting point for LC-MS method development, based on published methods.[1][2]
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Mifepristone and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mifepristone | 430.3 | 372.3 |
| N-Desmethyl-mifepristone | 416.3 | 358.3 |
| N,N-Didesmethyl Mifepristone | 402.3 | To be determined |
| This compound | 406.3 | To be determined |
Note: The exact product ions for N,N-Didesmethyl Mifepristone and its deuterated analog should be determined by infusing a standard solution and performing a product ion scan. The fragmentation is likely to involve the loss of the dimethylamino group and other characteristic fragments.
Visualization of Key Concepts
Mifepristone Metabolism Pathway
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. waters.com [waters.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Optimizing N,N-Didesmethyl Mifepristone-d4 Concentration for Bioanalytical Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of N,N-Didesmethyl Mifepristone-d4 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an assay?
A1: this compound is a deuterium-labeled analog of N,N-Didesmethyl Mifepristone, a metabolite of Mifepristone. It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Stable isotope-labeled internal standards like this are considered ideal because they have similar chemical and physical properties to the analyte of interest.[2] This allows for more accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[3][4]
Q2: What is a typical starting concentration for this compound in an assay?
A2: A typical starting concentration for a deuterated internal standard is often in the mid-range of the calibration curve of the analyte. For assays quantifying mifepristone and its metabolites, a working concentration of the internal standard mixture might be around 1 µg/mL.[5] However, the optimal concentration is highly dependent on the specific assay conditions, including the expected concentration range of the analyte, the sensitivity of the mass spectrometer, and the nature of the biological matrix.
Q3: How do I determine the optimal concentration of this compound?
A3: The optimal concentration should be sufficient to provide a stable and reproducible signal without saturating the detector or causing significant ion suppression of the analyte. A common approach is to perform a series of experiments where the concentration of the internal standard is varied while the analyte concentration is held constant. The goal is to find a concentration that yields a consistent analyte-to-internal standard peak area ratio across the calibration range.
Q4: Can the concentration of the deuterated internal standard affect the analyte signal?
A4: Yes. It has been observed that the concentration of the stable isotope-labeled internal standard (SIL-IS) can influence the ionization of the analyte, a phenomenon known as the "cross-talk" or isotopic contribution. Furthermore, high concentrations of the SIL-IS can suppress the analyte's signal. The extent of this suppression can be concentration-dependent and non-linear.[6] Therefore, optimization is a critical step.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Problem | Potential Cause | Recommended Action |
| Poor Internal Standard Signal Intensity | 1. Low Concentration: The concentration of this compound is too low for the sensitivity of the instrument. 2. Ion Suppression: Components of the biological matrix are co-eluting with the internal standard and suppressing its ionization.[6][7] 3. Degradation: The internal standard may have degraded due to improper storage or handling. Short-term stability studies have shown that N,N-didesmethyl-mifepristone can exhibit changes.[5][8] 4. Suboptimal Mass Spectrometer Parameters: The MS source conditions (e.g., temperature, gas flows) or compound-specific parameters (e.g., collision energy) are not optimized for this compound. | 1. Increase Concentration: Prepare a higher concentration working solution and re-analyze. 2. Improve Chromatography: Modify the LC gradient to better separate the internal standard from interfering matrix components.[7] 3. Verify Stability: Prepare fresh working solutions from a reliable stock. Review storage conditions. 4. Optimize MS Parameters: Perform a compound tuning experiment for this compound to determine the optimal MS parameters. |
| High Variability in Internal Standard Peak Area | 1. Inconsistent Sample Preparation: Variability in extraction recovery or sample dilution. 2. Matrix Effects: Significant and variable ion suppression or enhancement across different samples.[6] 3. Injector Issues: Inconsistent injection volumes. | 1. Standardize Protocol: Ensure consistent execution of the sample preparation protocol. 2. Evaluate Matrix Effect: Analyze the internal standard in different lots of blank matrix to assess the degree of variability. Consider a more rigorous sample clean-up method if necessary.[7] 3. Perform Injector Maintenance: Check the autosampler for any clogs or leaks and perform necessary maintenance. |
| Internal Standard Peak Tailing or Splitting | 1. Chromatographic Issues: Poor column performance, incompatible mobile phase, or column overload. 2. Co-elution with Isomers: Potential for co-elution with other structurally similar compounds. | 1. Optimize Chromatography: Use a new column, adjust the mobile phase pH or organic content, or reduce the injection volume. 2. Improve Separation: Modify the LC gradient to achieve better separation. |
| Analyte and Internal Standard Do Not Co-elute | Isotope Effect: The deuterium atoms in this compound can slightly alter its retention time compared to the non-labeled analyte, a phenomenon known as the "deuterium isotope effect".[6][7] This can lead to differential matrix effects for the analyte and the internal standard, compromising accurate quantification. | 1. Adjust Chromatography: Modify the LC gradient or mobile phase composition to achieve co-elution. 2. Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help merge the peaks.[7] |
Experimental Protocols
Protocol 1: Determination of Optimal Internal Standard Concentration
-
Prepare Analyte Solutions: Prepare a set of calibration standards for N,N-Didesmethyl Mifepristone at concentrations spanning the expected analytical range (e.g., 0.5 to 1000 ng/mL).[8]
-
Prepare Internal Standard Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL).
-
Spike Samples: Spike a consistent volume of blank biological matrix with a mid-range concentration of the analyte. Then, spike these samples with each of the different internal standard working solutions.
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples.
-
Data Evaluation: Evaluate the peak area and signal-to-noise ratio of the internal standard at each concentration. Select the concentration that provides a stable and robust signal without causing detector saturation or interfering with the analyte signal. The ideal concentration should also result in a consistent analyte/IS peak area ratio.
Protocol 2: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement. Values significantly lower or higher suggest the presence of matrix effects. In one study, the matrix effect for N,N-didesmethyl-mifepristone was found to be between -3.0% and 14.7%.[8][9]
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for internal standard issues.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [ouci.dntb.gov.ua]
Technical Support Center: Analysis of Mifepristone Using Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using deuterated internal standards for the quantification of mifepristone by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of mifepristone?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[1] In the analysis of mifepristone, components of biological samples like plasma or whole blood can interfere with the ionization of mifepristone and its deuterated internal standard (IS), leading to inaccurate quantification.[2][3] This can result in either an underestimation or overestimation of the true concentration.[4]
Q2: Why are deuterated internal standards used for mifepristone analysis?
A2: Deuterated internal standards, such as mifepristone-d3, are considered the gold standard for quantitative LC-MS/MS analysis.[5] Because they are structurally and chemically very similar to the analyte (mifepristone), they are expected to have similar extraction recovery, chromatographic retention time, and ionization response.[6][7] This helps to compensate for variations during sample preparation and analysis, including matrix effects.[1]
Q3: Can matrix effects still be an issue even when using a deuterated internal standard?
A3: Yes. While deuterated internal standards can correct for matrix effects to a large extent, issues can still arise.[2] A key problem is the potential for chromatographic separation between the analyte and the deuterated internal standard.[3][8] Even a slight difference in retention time can expose the analyte and the internal standard to different matrix components as they elute, leading to differential ion suppression or enhancement and compromising the accuracy of the results.[2][3]
Q4: What are the common signs of matrix effects in my mifepristone assay?
A4: Common indicators of matrix effects include:
-
Poor accuracy and precision in quality control (QC) samples.
-
Inconsistent analyte-to-internal standard peak area ratios across different sample lots.
-
Significant ion suppression or enhancement when comparing the analyte response in a neat solution versus a matrix-based sample.
-
Failure to meet validation criteria for recovery and matrix effect experiments.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of mifepristone using deuterated internal standards.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or splitting for mifepristone and/or its deuterated internal standard. | Chromatographic issues. | Optimize the mobile phase composition, gradient, and column chemistry to achieve better peak shape. |
| Inconsistent recovery of mifepristone and the internal standard. | Suboptimal sample extraction. | Evaluate and optimize the sample preparation method. This could include adjusting the pH, trying different extraction solvents (e.g., tert-butyl-methyl ether), or using solid-phase extraction (SPE).[5][9] |
| High variability in analyte/IS ratio for replicate injections of the same sample. | Ion source contamination or instability. | Clean the ion source of the mass spectrometer. Ensure stable spray and source conditions. |
| Observed ion suppression or enhancement despite using a deuterated internal standard. | Differential matrix effects due to chromatographic separation of the analyte and IS. | - Modify the chromatographic method to ensure co-elution of mifepristone and its deuterated standard.[3]- Consider using a column with slightly lower resolution to force co-elution.[3]- Evaluate the use of ¹³C-labeled internal standards, which are less likely to exhibit chromatographic shifts compared to deuterated standards.[8][10] |
| Overestimation of mifepristone concentration. | Higher degradation rate of the deuterated internal standard compared to the analyte. | Investigate the stability of the analyte and internal standard under the storage and processing conditions.[4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of mifepristone and the assessment of matrix effects.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of mifepristone in whole blood.[5]
-
Aliquot Sample: To 200 µL of whole blood sample, add the deuterated internal standard solution.
-
Adjust pH: Add a buffer to adjust the sample pH to 9.
-
Extraction: Add 1 mL of tert-butyl-methyl ether.
-
Vortex: Vortex the mixture for 5 minutes.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer Supernatant: Transfer the organic (upper) layer to a clean tube.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
UHPLC-MS/MS Analysis
The following parameters are based on a validated method for mifepristone and its metabolites.[5][11]
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate).[12]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mifepristone Transition: m/z 430 → 372[12]
-
Internal Standard (e.g., mifepristone-d3): A specific transition for the deuterated standard should be determined.
-
Assessment of Matrix Effects
The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[13]
Matrix Effect (%) = ( (Peak Area in Matrix) / (Peak Area in Neat Solution) ) * 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Quantitative Data Summary
The following table summarizes validation parameters from a study utilizing deuterated analogues for the analysis of mifepristone and its metabolites.[5][11]
| Parameter | Mifepristone | N-desmethyl-mifepristone | 22-OH-mifepristone | N,N-didesmethyl-mifepristone |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |
| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 |
| Intra-day Precision (RSD%) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Inter-day Precision (RSD%) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Intra-day Accuracy (RE%) | ± 13.2 | ± 13.2 | ± 13.2 | ± 13.2 |
| Inter-day Accuracy (RE%) | ± 13.2 | ± 13.2 | ± 13.2 | ± 13.2 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
Visualizations
Caption: Experimental workflow for mifepristone analysis.
Caption: Troubleshooting logic for inaccurate mifepristone results.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. researchgate.net [researchgate.net]
stability issues of N,N-Didesmethyl Mifepristone-d4 in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N,N-Didesmethyl Mifepristone-d4 in solution. As a deuterated internal standard, maintaining its integrity is critical for accurate quantification in mass spectrometry-based analyses.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound solutions.
Issue 1: Inconsistent or drifting analytical results.
-
Possible Cause: Degradation of the standard in solution. While specific stability data for the d4-labeled compound is not extensively published, studies on the non-deuterated analog, N,N-didesmethyl-mifepristone, indicate some degree of instability in biological matrices.[1][2] This instability may be exacerbated by improper storage or handling.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent used to prepare the stock and working solutions is of high purity and free of contaminants that could catalyze degradation.
-
Assess Storage Conditions: Confirm that the solution is stored at the recommended temperature, typically -20°C or lower, and protected from light.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh working solution from a stock solution that has been properly stored. If issues persist, prepare a new stock solution.
-
Evaluate pH: The pH of the solution can influence the stability of many compounds. While specific data for this compound is unavailable, consider if the experimental conditions introduce acidic or basic environments that could promote degradation.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause: Formation of degradation products. The metabolic pathways of mifepristone involve N-demethylation and hydroxylation.[2][3] It is plausible that this compound could be susceptible to oxidation or other degradation pathways, leading to the formation of new chemical entities.
-
Troubleshooting Steps:
-
Review Literature: Consult literature on the degradation pathways of mifepristone and its metabolites for insights into potential degradation products.
-
Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry to identify the mass-to-charge ratio of the unknown peaks and deduce their potential structures.
-
Stress Studies: Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) on a non-critical sample of the standard to intentionally generate degradation products and identify their chromatographic signatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
Q2: How stable is this compound in different solvents?
There is limited published data on the stability of this compound in common laboratory solvents. However, it is generally supplied as a solid or in a solvent like acetonitrile. For analytical purposes, it is used as an internal standard in methods developed for plasma and serum samples.[3] The stability in your specific analytical method's mobile phase or sample diluent should be validated.
Q3: Are there any known degradation pathways for this compound?
Specific degradation pathways for the deuterated analog in solution have not been detailed in the available literature. However, understanding the metabolism of the parent drug, mifepristone, can provide clues. The metabolism of mifepristone involves N-demethylation and hydroxylation.[2][3] Therefore, it is reasonable to hypothesize that the N,N-didesmethyl metabolite, even in its deuterated form, could be susceptible to further oxidative metabolism or degradation.
Q4: My analytical results for mifepristone and its metabolites are inconsistent. Could the internal standard be the problem?
Yes, the stability of the internal standard is crucial for accurate quantification. A study on the short-term stability of mifepristone and its metabolites in a biological matrix noted that N,N-didesmethyl-mifepristone showed the most significant changes among the tested compounds, with percentage bias values ranging from 7.05% to 10.90%.[1][2] If the deuterated internal standard is degrading, it will lead to inaccurate calculations of the analyte concentrations. It is advisable to verify the integrity of your internal standard solution.
Data and Protocols
Stability Data Summary
The following table summarizes the short-term stability data for the non-deuterated N,N-didesmethyl-mifepristone in a biological matrix as reported in a study by M. Giergielewicz-Sierpińska et al. (2022). This data can serve as a proxy for understanding the potential stability of the deuterated analog.
| Compound | Percentage Bias (%) |
| N,N-didesmethyl-mifepristone | 7.05 – 10.90 |
| 22-OH-mifepristone | 1.85 – 5.17 |
| N-desmethyl-mifepristone | 0.75 – 2.23 |
| Mifepristone | 0.82 – 5.02 |
Source: Adapted from Molecules (2022), 27(21), 7605.[1][2]
Experimental Protocol: Sample Preparation for Stability Assessment
The following is a general protocol for sample preparation to assess the stability of mifepristone and its metabolites, including N,N-didesmethyl-mifepristone, in a biological matrix. This can be adapted for stability studies of this compound in solution.
-
Sample Spiking: A known concentration of the analyte(s) and the internal standard (this compound) are spiked into the matrix (e.g., blank plasma, buffer solution).
-
Basification: Adjust the pH of the sample to approximately 9 by adding a suitable buffer, such as 0.5 M ammonium carbonate solution.[3]
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate organic solvent (e.g., tert-butyl-methyl ether).[3]
-
Vortex or shake for a set period (e.g., 10 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for analysis by LC-MS/MS.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]
- 3. researchgate.net [researchgate.net]
potential for isotopic exchange in N,N-Didesmethyl Mifepristone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Didesmethyl Mifepristone-d4 as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled analog of N,N-Didesmethyl Mifepristone, a metabolite of Mifepristone (also known as RU-486). Its primary application is as an internal standard in analytical and pharmacokinetic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Mifepristone and its metabolites in biological samples.[1]
Q2: Why is a deuterated internal standard like this compound used in LC-MS analysis?
Deuterated internal standards are considered the gold standard in quantitative LC-MS for several reasons:
-
Similar Physicochemical Properties: They are chemically almost identical to the analyte, meaning they exhibit similar extraction recovery, ionization response in electrospray ionization, and chromatographic retention times.[2][3]
-
Correction for Matrix Effects: They can help correct for variations in sample preparation and ion suppression or enhancement caused by the sample matrix.[4]
-
Improved Accuracy and Precision: By co-eluting with the analyte, they provide a reliable reference for quantification, leading to more accurate and precise results.[3]
Q3: What is the metabolic pathway of Mifepristone, and where does N,N-Didesmethyl Mifepristone fit in?
Mifepristone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[5][6] The main metabolic pathways involve N-demethylation and hydroxylation. The major metabolites are:
-
N-Monodemethyl Mifepristone (RU 42 633): The most abundant metabolite found in plasma.
-
N,N-Didesmethyl Mifepristone (RU 42 848): The result of the removal of both methyl groups from the dimethylaminophenyl side chain.
-
Hydroxylated Mifepristone (RU 42 698): Resulting from hydroxylation of the 17-propynyl chain.[5]
Below is a diagram illustrating the metabolic pathway of Mifepristone.
Troubleshooting Guides
Issue 1: Suspected Isotopic Exchange (Back-Exchange) of Deuterium
Symptoms:
-
A decrease in the expected mass-to-charge ratio (m/z) of the internal standard.
-
The appearance of a peak corresponding to the unlabeled N,N-Didesmethyl Mifepristone.
-
Inaccurate and imprecise quantitative results.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Exposure to Harsh pH Conditions | The deuterium atoms on the aromatic ring of this compound are generally stable. However, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can facilitate hydrogen-deuterium exchange.[7] Maintain the pH of all solutions within a neutral to mildly acidic range (pH 3-7) where possible. If extreme pH is necessary for extraction or chromatography, minimize the exposure time and temperature. |
| High Temperatures | Elevated temperatures during sample preparation, storage, or in the LC autosampler can increase the rate of back-exchange. Store samples and standards at recommended low temperatures (e.g., 4°C or -20°C) and use a cooled autosampler if available. |
| Protic Solvents | While unavoidable in many LC methods, be mindful that protic solvents (e.g., water, methanol) are a source of protons that can exchange with deuterium. Use D₂O-based mobile phases for initial stability testing if significant back-exchange is suspected. |
Experimental Protocol to Assess Isotopic Stability:
-
Prepare a series of solutions of this compound in different buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).
-
Incubate aliquots of these solutions at different temperatures (e.g., room temperature, 40°C, 60°C) for varying durations (e.g., 0, 4, 8, 24 hours).
-
Analyze the samples by LC-MS at each time point.
-
Monitor the peak area ratio of the d4-labeled compound to any unlabeled (d0) compound that may have formed. A significant increase in the d0 peak indicates isotopic exchange.
The following workflow diagram outlines the troubleshooting process for suspected isotopic exchange.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. myadlm.org [myadlm.org]
- 5. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 6. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression with N,N-Didesmethyl Mifepristone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Didesmethyl Mifepristone-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterium-labeled analog of N,N-Didesmethyl Mifepristone, a metabolite of Mifepristone (RU-486). It is commonly used as an internal standard in LC-MS-based bioanalytical methods. The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical properties are nearly identical. This allows it to co-elute with the analyte and experience similar matrix effects, such as ion suppression, leading to more accurate and precise quantification.[1]
Q2: What is ion suppression and how can it affect my results when using this compound?
A2: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of an analyte is reduced by the presence of co-eluting matrix components (e.g., salts, lipids, proteins from biological samples).[2] This can lead to a decreased signal intensity for your analyte and for the internal standard, this compound. If the ion suppression affects the analyte and the internal standard differently, it can lead to inaccurate quantification.
Q3: Why is my this compound signal low or inconsistent?
A3: A low or inconsistent signal for this compound can be caused by several factors:
-
Significant Ion Suppression: The sample matrix may contain high concentrations of interfering compounds that co-elute with the internal standard.
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting the internal standard from the matrix.
-
Suboptimal Mass Spectrometer Settings: The ion source parameters may not be optimized for the ionization of this compound.
-
Degradation of the Standard: Improper storage or handling of the internal standard can lead to degradation.
-
Chromatographic Issues: Poor peak shape or retention time shifts can lead to inconsistent integration and apparent low signal.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound
If you are observing a consistently low signal for your internal standard, follow these troubleshooting steps.
Troubleshooting Workflow for Low Internal Standard Signal
Caption: Troubleshooting workflow for low this compound signal.
Experimental Protocols:
-
Protocol 1: Mass Spectrometer Source Parameter Optimization
-
Prepare a solution of this compound in a solvent similar to your final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.4 mL/min).
-
Monitor the signal intensity of the appropriate precursor/product ion transition for this compound.
-
Systematically adjust the following parameters to maximize signal intensity:
-
Capillary Voltage: Test a range of voltages (e.g., 2000-4000 V in positive ion mode).
-
Nebulizer Gas Pressure: Adjust the pressure to ensure a stable spray (e.g., 30-60 psig).
-
Drying Gas Flow and Temperature: Optimize for efficient desolvation without causing in-source fragmentation. Typical starting points are 10-15 L/min and 250-350 °C.
-
Sheath Gas Flow and Temperature (if applicable): Adjust for optimal spray shape and desolvation.
-
-
Record the optimal settings for your instrument.
-
-
Protocol 2: Evaluation of Sample Preparation Efficiency
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of blank plasma, add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform extraction with 2 mL of tert-butyl-methyl ether by vortexing for 10 minutes.
-
Centrifuge at 1520 x g for 10 minutes at 4 °C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the extract in 50 µL of methanol for LC-MS/MS analysis.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of plasma sample (pre-spiked with this compound).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
To assess recovery: Compare the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample (where the standard is added to the extracted blank matrix just before analysis).
-
Issue 2: Inconsistent or Drifting this compound Signal
Signal variability can compromise the accuracy and precision of your assay. This guide helps identify and resolve sources of inconsistency.
Logical Flow for Diagnosing Inconsistent Internal Standard Signal
Caption: Diagnostic workflow for inconsistent internal standard signal.
Experimental Protocols:
-
Protocol 3: Post-Column Infusion to Identify Ion Suppression Zones
-
Set up your LC-MS/MS system with your analytical column and mobile phase gradient.
-
Using a T-fitting, continuously infuse a solution of this compound post-column at a constant flow rate.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the internal standard. A stable baseline signal will be observed. Any dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.
-
If the retention time of your internal standard falls within an ion suppression zone, modify your chromatographic method to shift its retention time.
-
-
Protocol 4: Modifying Chromatographic Conditions
-
Mobile Phase Composition:
-
Evaluate the effect of different organic modifiers (e.g., acetonitrile vs. methanol).
-
Adjust the concentration of additives like formic acid or ammonium formate. A typical mobile phase for mifepristone and its metabolites is a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2]
-
-
Gradient Profile:
-
Steepen or shallow the gradient to improve separation from interfering matrix components.
-
Introduce an isocratic hold before the elution of the internal standard to allow interfering compounds to elute first.
-
-
Data Presentation
The following tables summarize typical quantitative data that can be expected during method validation for mifepristone and its metabolites, including N,N-didesmethyl mifepristone, using a deuterated internal standard.
Table 1: Recovery and Matrix Effect Data
| Compound | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Mifepristone | 97.7 | 4.5 | -3.0 | 5.1 |
| N-desmethyl-mifepristone | 103.4 | 3.8 | 14.7 | 6.2 |
| N,N-didesmethyl-mifepristone | 98.9 | 5.1 | -1.5 | 4.9 |
| 22-OH-mifepristone | 101.2 | 4.2 | 8.9 | 5.5 |
Data adapted from a validation study of mifepristone and its metabolites in whole blood.[2]
Table 2: Precision and Accuracy Data
| Compound | QC Level (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (RE%) | Inter-day Precision (RSD%) | Inter-day Accuracy (RE%) |
| N,N-didesmethyl-mifepristone | 5 (Low) | 6.8 | -4.2 | 8.1 | -5.5 |
| 100 (Medium) | 4.5 | 2.1 | 5.9 | 1.3 | |
| 500 (High) | 3.9 | 1.5 | 4.8 | 0.9 |
Representative data based on typical validation acceptance criteria. RE = Relative Error.
Signaling Pathways and Workflows
Mifepristone Metabolism and the Role of the Internal Standard
Caption: Metabolic pathway of Mifepristone and the role of the deuterated internal standard.
References
Technical Support Center: Troubleshooting Poor Recovery of N,N-Didesmethyl Mifepristone-d4
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of N,N-Didesmethyl Mifepristone-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: I am observing low recovery of my internal standard, this compound, during liquid-liquid extraction (LLE). What are the most common causes?
Poor recovery during LLE can stem from several factors. The most critical parameters to investigate are the pH of the aqueous phase and the choice of organic solvent. For mifepristone and its metabolites, a basic pH is crucial for efficient extraction into an organic solvent. Additionally, the polarity of the organic solvent plays a significant role in the partitioning of the analyte.
A study on the extraction of mifepristone and its metabolites, including N,N-didesmethyl-mifepristone, found that optimal recovery was achieved using tert-butyl-methyl ether as the extraction solvent at a pH of 9.[1][2]
Q2: My recovery of this compound is inconsistent when using solid-phase extraction (SPE). What should I check?
Inconsistent SPE recovery often points to issues with the conditioning and equilibration of the SPE cartridge, the sample loading, the wash steps, or the elution solvent. For compounds like mifepristone and its metabolites, C18 cartridges are commonly used.[3]
Ensure the following:
-
Proper Cartridge Conditioning: The sorbent bed must be properly solvated. This typically involves washing with a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to prepare the stationary phase for sample interaction.
-
Sample pH: Similar to LLE, the pH of the sample loaded onto the cartridge can significantly impact retention. Ensure the pH is optimized for the interaction between your analyte and the sorbent.
-
Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest. A common issue is using a wash solvent with too high of an organic content, which can lead to premature elution of the analyte.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. If recovery is low, consider increasing the organic strength of the elution solvent or trying a different solvent altogether.
Q3: Could the stability of this compound be a factor in its poor recovery?
Yes, the stability of the analyte during the extraction process can affect recovery. One study noted that N,N-didesmethyl-mifepristone showed greater percentage bias in short-term stability studies compared to mifepristone and other metabolites, suggesting it may be less stable under certain conditions.[1] To mitigate potential degradation, consider the following:
-
Temperature: Keep samples cool during processing, for example, by performing centrifugations at 4°C.[1]
-
Light Exposure: Protect samples from light, especially if photolytic degradation is a possibility.
-
pH: Extreme pH values can sometimes lead to degradation of certain compounds. While a basic pH is needed for extraction, prolonged exposure to strong bases should be avoided if the compound is known to be base-labile.
Q4: Are there known issues with using a deuterated internal standard like this compound that could explain poor recovery?
While stable isotope-labeled internal standards are generally considered the gold standard, they are not without potential issues. Deuterium-labeled compounds can sometimes exhibit slightly different physicochemical properties compared to their non-labeled counterparts.[4] This can lead to:
-
Chromatographic Shift: A slight difference in retention time.
-
Differential Recovery: The deuterated standard may not track perfectly with the native analyte during extraction if the labeling affects its partitioning behavior.[4]
-
Ion Suppression/Enhancement: While less common for stable isotope-labeled standards, matrix effects can still play a role.[5]
It is crucial to verify that the recovery of the deuterated standard is consistent and representative of the native analyte across the concentration range of your assay.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound during LLE, follow this troubleshooting workflow:
References
Technical Support Center: Analysis of N,N-Didesmethyl Mifepristone-d4
Welcome to the technical support center for the analysis of N,N-Didesmethyl Mifepristone-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause 1: Inappropriate Mobile Phase pH this compound is a basic compound due to the presence of an amine group. The pH of the mobile phase can significantly affect its ionization state and, consequently, its interaction with the stationary phase.
-
Solution: For reversed-phase chromatography, using an acidic mobile phase (pH 2-4) is generally recommended for basic compounds.[1] This protonates the analyte and can also suppress the ionization of residual silanols on the silica-based stationary phase, which can cause peak tailing through secondary interactions.[2][3] Additives like formic acid (0.1%) are commonly used to achieve a low pH.[4][5][6]
Possible Cause 2: Suboptimal Organic Solvent Composition The type and concentration of the organic solvent in the mobile phase directly influence the retention and peak shape.
-
Solution:
-
Solvent Choice: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower viscosity.[7]
-
Solvent Strength: If peaks are broad, it might indicate that the elution strength of the initial mobile phase is too high. Conversely, if the peak is broad and elutes very late, the elution strength may be too low. Adjust the gradient or isocratic composition accordingly. For gradient elution, a typical starting point could be a low percentage of organic solvent (e.g., 5-20%), ramping up to a high percentage (e.g., 90-98%).[4][5]
-
Possible Cause 3: Secondary Interactions with the Column Residual silanols on the surface of silica-based columns can interact with basic analytes, leading to peak tailing.[2][3]
-
Solution:
-
Mobile Phase Additives: Incorporating a buffer, such as ammonium formate, into the mobile phase can help to mask the silanol groups and improve peak shape.[2][4] A combination of an acid (like formic acid) and its salt (like ammonium formate) is often effective.[4]
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Possible Cause 4: Sample Solvent Effects If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to distorted peak shapes.[8]
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[8]
Problem: Inconsistent or Shifting Retention Times
Possible Cause 1: Inadequate System Equilibration Insufficient equilibration time between gradient runs can lead to fluctuating retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase composition before each injection. A general rule is to allow 5-10 column volumes of the initial mobile phase to pass through the column.
Possible Cause 2: Changes in Mobile Phase Composition Even small variations in the mobile phase composition, including pH, can cause shifts in retention time, especially for ionizable compounds.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.[9] Using a buffer will help to maintain a stable pH.[1]
Possible Cause 3: Column Temperature Fluctuations The temperature of the column can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. A common temperature for such analyses is 35°C.[10]
Possible Cause 4: Deuterium Isotope Effect Deuterated standards like this compound can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts.[11][12]
-
Solution: This is an inherent property and is usually minor. However, it is crucial to have a well-resolved chromatographic system to ensure accurate integration of both the analyte and the internal standard, especially if they are not baseline separated.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase composition for the analysis of this compound by LC-MS?
A common and effective mobile phase for analyzing mifepristone and its metabolites, including this compound, using reversed-phase LC-MS is a gradient of:
-
Mobile Phase A: Water with 0.1% formic acid and/or 10 mM ammonium formate.[4]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[4][5]
A typical gradient might start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.[4]
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) impact the analysis?
Both acetonitrile and methanol can be used. Acetonitrile generally has a higher elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure. Methanol, being a protic solvent, can offer different selectivity. The optimal choice may depend on the specific column and other analytes in the sample.
Q3: Why are additives like formic acid or ammonium formate used in the mobile phase?
-
Formic Acid: This acidifies the mobile phase, which is beneficial for the analysis of basic compounds like this compound. A low pH helps to achieve consistent protonation of the analyte, leading to better peak shapes and improved retention in reversed-phase chromatography. It is also volatile, making it compatible with mass spectrometry (MS) detection.[13]
-
Ammonium Formate: This salt creates a buffered mobile phase, which resists small changes in pH, leading to more reproducible retention times. The ammonium ions can also help to reduce peak tailing by interacting with free silanol groups on the column's stationary phase.[2] Like formic acid, it is volatile and suitable for MS applications.
Q4: Can the mobile phase composition affect the sensitivity of MS detection?
Yes, the mobile phase composition significantly impacts the ionization efficiency in the mass spectrometer's source.
-
Additives: Formic acid and ammonium formate promote the formation of protonated molecules ([M+H]^+) in positive electrospray ionization (ESI), which is a common mode for analyzing this compound.[4]
-
Organic Solvent: The percentage of organic solvent at the time of elution can influence the efficiency of droplet desolvation in the ESI source. A higher organic content generally leads to more efficient ionization and better sensitivity.
Q5: My deuterated internal standard (this compound) does not perfectly co-elute with the non-deuterated analyte. Is this a problem?
A small separation between the deuterated standard and the native analyte can occur due to the deuterium isotope effect.[11] This is generally not a problem as long as the chromatography is stable and the peaks are well-defined for accurate integration. In fact, some resolution can be advantageous in preventing cross-contribution of isotopes to the respective mass channels. However, if the separation is large, it might indicate that the two compounds are experiencing different matrix effects, which could compromise the accuracy of quantification.[11]
Experimental Protocols
Representative UHPLC-MS/MS Method
This protocol is based on a published method for the determination of mifepristone and its metabolites.[4]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS).[4]
-
Column: A C18 reversed-phase column.
-
Mobile Phase:
-
Gradient Elution:
-
Start at 5% B.
-
Linearly increase to 98% B over 12 minutes.
-
Hold at 98% B for 2 minutes.
-
Return to 5% B in 1 minute.
-
Equilibrate at 5% B for 5 minutes.[4]
-
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 2 µL.[4]
-
Detection: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[4]
Data Presentation
Table 1: Example Mobile Phase Compositions from Published Methods
| Reference | Mobile Phase A | Mobile Phase B | Mode |
| Szpot et al. (2022)[4] | 10 mM ammonium formate with 0.1% formic acid in water | 0.1% formic acid in acetonitrile | Gradient |
| Yan et al. (2024)[5][6] | 0.01% formic acid in water | Acetonitrile ("methyl cyanide") | Gradient |
| He et al. (2006)[14] | Water | Acetonitrile (80:20 v/v with water) | Isocratic |
| Stith et al.[14] | Water | Acetonitrile (55% in water) | Isocratic |
Table 2: Impact of Mobile Phase Parameters on Chromatographic Performance (General Principles)
| Parameter | Change | Expected Impact on this compound |
| Organic Solvent % | Increase | Decreased retention time |
| Decrease | Increased retention time | |
| Mobile Phase pH | Decrease (e.g., to pH 3) | Improved peak shape (less tailing), potentially increased retention on some C18 phases |
| Increase (towards neutral) | Potential for peak tailing, decreased retention time | |
| Buffer Concentration | Increase (e.g., 5 to 20 mM) | Improved peak shape and retention time reproducibility |
| Flow Rate | Increase | Decreased retention time, increased backpressure |
| Decrease | Increased retention time, decreased backpressure |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]
- 6. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. frontiersin.org [frontiersin.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Mifepristone Quantification Using N,N-Didesmethyl Mifepristone-d4 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Method Performance for Mifepristone Quantification
The accurate quantification of mifepristone and its metabolites is critical in pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The choice of an appropriate internal standard is paramount for a robust and reliable analytical method. This guide provides a comparative overview of the validation of analytical methods for mifepristone, with a focus on the use of the deuterated internal standard N,N-Didesmethyl Mifepristone-d4 and other commonly employed alternatives.
This compound is a deuterium-labeled analog of a mifepristone metabolite, designed to co-elute with the analyte and provide superior correction for matrix effects and variations in sample processing and instrument response in mass spectrometry-based assays.[1] This guide presents a compilation of performance data from various validated LC-MS/MS methods to aid researchers in selecting the most suitable internal standard and methodology for their specific analytical needs.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for different analytical methods used for the quantification of mifepristone and its metabolites, employing various internal standards.
Table 1: Method Performance using a Deuterated Metabolite Analog (Proxy data for this compound)
The data below is from a validated UHPLC-QqQ-MS/MS method for the quantification of N,N-didesmethyl mifepristone, which serves as a proxy for the performance of its deuterated analog, this compound, as an internal standard.[2][3]
| Parameter | Performance Characteristic |
| Analyte | N,N-didesmethyl mifepristone |
| Internal Standard Used in Study | N-desmethyl mifepristone-d3 |
| Linearity Range | 0.5 - 1000 ng/mL |
| Coefficient of Determination (R²) | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (RE%) | Within ± 13.2% |
| Precision (RSD%) | Within ± 13.2% |
| Recovery | 96.3% - 114.7% |
| Matrix Effect | -3.0% to 14.7% |
Table 2: Method Performance using Alternative Internal Standards
This table presents a comparison of validation parameters from methods utilizing other deuterated and non-deuterated internal standards.
| Parameter | Method 1 (Deuterated Parent Drug)[2][3] | Method 2 (Non-Deuterated Structural Analog)[4] | Method 3 (Non-Deuterated Structural Analog)[5][6] |
| Analyte(s) | Mifepristone & Metabolites | Mifepristone & Metabolites | Mifepristone |
| Internal Standard | Mifepristone-d3 | Levonorgestrel | Alfaxolone |
| Linearity Range | 0.5 - 500 ng/mL (Mifepristone) | 51.89 - 4059.14 ng/mL (Mifepristone) | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | >0.999 | Not Reported | >0.997 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50.95 ng/mL | 0.5 ng/mL (50 pg on column) |
| Accuracy (RE%) | Within ± 13.2% | Not Reported | Intra-assay: ≤8.2%, Inter-assay: ≤10.2% |
| Precision (RSD%) | Within ± 13.2% | Not Reported | Intra-assay: ≤7.2%, Inter-assay: ≤15.7% |
| Recovery | 96.3% - 114.7% | Not Reported | Not Reported |
| Matrix Effect | -3.0% to 14.7% | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols from the cited studies.
Protocol 1: UHPLC-QqQ-MS/MS for Mifepristone and Metabolites (with Deuterated Internal Standards)[2][3]
-
Sample Preparation:
-
To 200 µL of whole blood, add 20 µL of internal standard mix (including mifepristone-d3).
-
Add 200 µL of 0.5 M ammonium carbonate solution (pH 9).
-
Perform liquid-liquid extraction (LLE) with 2 mL of tert-butyl-methyl ether for 10 minutes.
-
Centrifuge at 1520 × g for 10 minutes at 4 °C.
-
Transfer the organic phase and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: 5% B to 98% B over 12 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: LC-MS/MS for Mifepristone and Metabolites (with Levonorgestrel as Internal Standard)[4]
-
Sample Preparation:
-
Solid Phase Extraction (SPE) using Waters Oasis HLB cartridge (1 cc, 30 mg).
-
-
Chromatographic Conditions:
-
Column: Hypurity C18 (50 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol and water with 0.2% acetic acid (75:25, v/v) in isocratic mode.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Total Run Time: 4 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Triple quadrupole mass spectrometer in Selective Reaction Monitoring (SRM) mode.
-
Monitored Transitions:
-
Mifepristone: m/z 430.3 → 134
-
N-Demethyl Mifepristone: m/z 416.3 → 120
-
Hydroxy Mifepristone: m/z 446.3 → 109.1
-
-
Protocol 3: HPLC-Triple Quadrupole MS for Mifepristone (with Alfaxolone as Internal Standard)[5][6]
-
Sample Preparation:
-
Liquid-liquid extraction with diethyl ether.
-
-
Chromatographic Conditions:
-
Column: C18.
-
Mobile Phase: Gradient elution with methanol and ammonium acetate.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions:
-
Mifepristone: m/z 430 → 372
-
Alfaxolone: m/z 333 → 297
-
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the validation of an analytical method for mifepristone and the metabolic pathway of mifepristone.
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. imedpub.com [imedpub.com]
- 5. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
The Decisive Advantage of Deuteration: N,N-Didesmethyl Mifepristone-d4 vs. Non-Deuterated Internal Standards in Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of stable isotope-labeled internal standards in quantitative mass spectrometry.
In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of analytes. This is particularly true for the analysis of drug metabolites like N,N-Didesmethyl Mifepristone, a key metabolite of Mifepristone. This guide provides a detailed comparison between the use of a deuterated internal standard, specifically N,N-Didesmethyl Mifepristone-d4, and its non-deuterated counterpart, highlighting the significant advantages conferred by isotopic labeling in liquid chromatography-mass spectrometry (LC-MS) based assays.
The consensus in the scientific community strongly favors the use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, over non-deuterated or structural analogue internal standards.[1][2][3] The primary reason for this preference lies in the ability of SIL-ISs to mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[4] This co-elution and similar ionization behavior allows for effective compensation for variations in sample extraction, matrix effects, and instrument response, ultimately leading to more robust and reliable data.[1][2][5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards in quantitative bioanalysis is well-documented. The following table summarizes the key performance differences between this compound and a non-deuterated internal standard.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Internal Standard (Structural Analogue) |
| Accuracy & Precision | High accuracy and precision due to co-elution and identical chemical behavior, effectively correcting for variability.[1][3] | Can be compromised by differential recovery and matrix effects, leading to biased results.[2][3] |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement as it is affected by the matrix in the same way as the analyte.[2] | Poor and unpredictable compensation as its ionization efficiency can be affected differently by the matrix compared to the analyte.[2] |
| Extraction Recovery | Closely tracks the analyte's recovery during sample preparation, correcting for losses.[3] | May have different extraction efficiency, leading to inaccurate quantification. |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring simultaneous analysis under identical conditions.[2] | May have a different retention time, making it susceptible to time-dependent matrix effects.[3] |
| Regulatory Compliance | Preferred by regulatory agencies like the European Medicines Agency (EMA) for bioanalytical method validation.[2] | May face scrutiny from regulatory bodies if a stable isotope-labeled standard is available.[2] |
Experimental Data: Validation of a UHPLC-QqQ-MS/MS Method for Mifepristone Metabolites
A study on the determination of mifepristone and its metabolites in human blood provides a practical example of the high-quality data achievable with methods utilizing deuterated internal standards. While a specific deuterated standard for N,N-didesmethyl mifepristone was not used in this particular study, the validation parameters for the overall method, which employed other deuterated mifepristone analogues, demonstrate the robustness of this approach.
The following table summarizes the validation results for the analysis of N,N-Didesmethyl Mifepristone using a UHPLC-QqQ-MS/MS method.[6][7]
| Validation Parameter | Result for N,N-Didesmethyl Mifepristone |
| Limit of Quantification (LOQ) | 0.5 ng/mL[6][7] |
| Linearity (Concentration Range) | 0.5 - 1000 ng/mL[6][8] |
| Coefficient of Determination (R²) | >0.999[6][7] |
| Intra- & Inter-day Precision (RSD%) | ≤ ± 13.2%[6][7] |
| Intra- & Inter-day Accuracy (RE%) | ≤ ± 13.2%[6] |
| Recovery | 96.3–114.7%[6][8] |
| Matrix Effect | -3.0 to 14.7%[6][8] |
| Short-term Stability (Percentage Bias) | 7.05–10.90%[6][8] |
These results showcase the high sensitivity, accuracy, and precision of the method, underscoring the benefits of employing a methodology that incorporates stable isotope-labeled standards for other analytes in the panel.
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. Below is a typical experimental protocol for the quantification of N,N-Didesmethyl Mifepristone in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of a buffering solution (e.g., 0.5 M ammonium carbonate, pH 9).
-
Perform liquid-liquid extraction by adding 2 mL of an organic solvent (e.g., tert-butyl-methyl ether) and vortexing for 10 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. UHPLC-QqQ-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both N,N-Didesmethyl Mifepristone and its deuterated internal standard, this compound.
Visualizing the Workflow and Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Mifepristone.
Caption: A typical experimental workflow for the quantitative analysis of N,N-Didesmethyl Mifepristone.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
linearity and precision of mifepristone quantification with N,N-Didesmethyl Mifepristone-d4
For researchers, scientists, and drug development professionals, the accurate quantification of mifepristone and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. A robust analytical method requires excellent linearity and precision. This guide provides a comparative overview of the performance of analytical methods for mifepristone quantification, with a focus on data obtained for its metabolite, N,N-didesmethyl mifepristone, and comparison with other validated methods for the parent drug. As an internal standard, the deuterated analog, N,N-Didesmethyl Mifepristone-d4, is often utilized to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1]
Linearity and Precision Data
The following tables summarize the linearity and precision data from a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-QqQ-MS/MS) method for the determination of N,N-didesmethyl mifepristone, alongside data from other validated methods for mifepristone using different internal standards.
Table 1: Linearity of Mifepristone and N,N-Didesmethyl Mifepristone Quantification
| Analyte | Linear Range (ng/mL) | Coefficient of Determination (r²) | Internal Standard | Reference |
| N,N-Didesmethyl Mifepristone | 0.5 - 1000 | >0.999 | N-desmethyl-mifepristone-d3 | [2] |
| Mifepristone | 51.89 - 4059.14 | Not Specified | Levonorgestrel | [3] |
| Mifepristone | 0.5 - 500 | >0.997 | Alfaxolone | [4][5] |
| Mifepristone | 5 - 2000 | Not Specified | Levonorgestrel | [3] |
| Mifepristone | 10 - 20,000 | 0.9991 | Not Specified | [3] |
Table 2: Precision of N,N-Didesmethyl Mifepristone Quantification [2]
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low QC | 5.0 | 7.6 | 2.4 | 11.3 |
| Medium QC | 6.1 | 7.4 | -5.3 | -10.4 |
| High QC | 1.1 | 3.3 | -8.7 | 1.1 |
QC: Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error
The data demonstrates that the UHPLC-QqQ-MS/MS method for N,N-didesmethyl mifepristone exhibits excellent linearity over a wide concentration range with a coefficient of determination greater than 0.999. The intra- and inter-day precision and accuracy values are well within the acceptable limits for bioanalytical method validation, with RSD and RE values not exceeding ±13.2%.[2]
Experimental Protocols
Method for N,N-Didesmethyl Mifepristone Quantification[2]
Sample Preparation: A liquid-liquid extraction (LLE) was employed. To 200 µL of human whole blood, 20 µL of a mixed internal standard solution (including N-desmethyl-mifepristone-d3) and 200 µL of 0.5 M ammonium carbonate solution (pH 9) were added. The extraction was performed with 2 mL of tert-butyl-methyl ether for 10 minutes. After centrifugation, the organic phase was evaporated to dryness and reconstituted for analysis.
Chromatographic Conditions: The analysis was performed using a UHPLC system. The specific column, mobile phase composition, and gradient elution profile were not detailed in the provided abstract.
Mass Spectrometric Conditions: A triple quadrupole mass spectrometer (QqQ-MS) was used for detection in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for N,N-didesmethyl mifepristone and the internal standard were monitored.
Alternative Method for Mifepristone Quantification[3]
Sample Preparation: Solid-phase extraction (SPE) was used. Waters Oasis HLB cartridges (1 cc, 30 mg) were employed for the extraction from human plasma.
Chromatographic Conditions:
-
Column: Hypurity C18 (50 × 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and water containing 0.2% Acetic acid (75:25, v/v) in isocratic mode.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
Mass Spectrometric Conditions: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used in Selected Reaction Monitoring (SRM) mode. The target ions monitored were [m+H]+ m/z 430.3→134 for Mifepristone.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of mifepristone and its metabolites in a biological matrix using LC-MS/MS.
Caption: Experimental workflow for mifepristone quantification.
Signaling Pathway
The primary mechanism of action of mifepristone involves its role as a progesterone receptor antagonist. The following diagram illustrates this signaling pathway.
Caption: Mifepristone's antagonism of the progesterone receptor pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imedpub.com [imedpub.com]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to Internal Standards for Accurate Mifepristone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of mifepristone, a synthetic steroid with significant antiprogestational and antiglucocorticoid effects, is critical in various research and clinical settings. The choice of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic assays, particularly with mass spectrometric detection. This guide provides a comparative overview of the performance of N,N-Didesmethyl Mifepristone-d4 as a stable isotope-labeled internal standard and other commonly used alternatives, supported by experimental data from published studies.
Superior Accuracy with Stable Isotope-Labeled Internal Standards
Deuterium-labeled analogs of the analyte, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis using mass spectrometry.[1] These stable isotope-labeled internal standards (SIL-IS) exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This close similarity allows for effective compensation for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.
While specific performance data for the this compound internal standard is not extensively published in peer-reviewed literature, a comprehensive study utilizing other deuterated mifepristone analogs (mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6) demonstrates the exceptional performance achievable with this class of internal standards.[2][3][4]
Performance Comparison of Internal Standards for Mifepristone Analysis
The following table summarizes the performance characteristics of analytical methods for mifepristone quantification using a deuterated analog and other common internal standards.
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Mifepristone-d3 * | UHPLC-MS/MS | Human Blood | 0.5 - 500 | 0.5 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | [2][3][4] |
| Alfaxolone | HPLC-MS/MS | Human and Murine Plasma | 0.5 - 500 | 0.5 | ≤ 7.2 | ≤ 15.7 | ≤ 8.2 | ≤ 10.2 | |
| Levonorgestrel | LC-MS/MS | Human Plasma | 5 - 2000 | 5.0 | < 15 | < 15 | Not Reported | Not Reported | [5] |
| Levonorgestrel | HPLC-MS/MS | Murine Plasma and Tissue | 0.039 - 40 | 0.040 | 1 - 11 | 15 - 19 | Not Reported | Not Reported | [6] |
*Data for Mifepristone-d3 is presented as a proxy for the performance of a deuterated internal standard like this compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols from the cited studies.
Method Using a Deuterated Internal Standard (Mifepristone-d3)[2][3][4]
-
Sample Preparation: A 200 µL aliquot of human whole blood is mixed with a solution containing the deuterated internal standards. An ammonium carbonate solution is added to adjust the pH to 9, followed by liquid-liquid extraction with tert-butyl-methyl ether. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in methanol for analysis.
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is performed using a C18 column with a gradient elution program. The mobile phase consists of a mixture of 10 mM ammonium formate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Detection is achieved with a triple-quadrupole mass spectrometer (QqQ-MS) using an electrospray ionization (ESI) source in positive ionization mode. The analysis is carried out in multiple reaction monitoring (MRM) mode.
Method Using Alfaxolone as an Internal Standard
-
Sample Preparation: Liquid-liquid extraction is performed on 100 µL of plasma using diethyl ether. The organic extract is evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatography: High-performance liquid chromatography (HPLC) is conducted on a C18 column with a gradient elution of methanol and ammonium acetate.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with a positive electrospray ionization source is used for detection, monitoring the specific precursor-to-product ion transitions for mifepristone and alfaxolone.
Method Using Levonorgestrel as an Internal Standard[5]
-
Sample Preparation: Solid-phase extraction (SPE) is employed for sample cleanup.
-
Chromatography: Liquid chromatography is performed on a C18 column with an isocratic mobile phase of methanol and water containing 0.2% acetic acid.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with an electrospray ionization source is used in selective reaction monitoring (SRM) mode.
Workflow and Method Visualization
The following diagrams illustrate the typical workflow for a bioanalytical method for mifepristone and the metabolic pathway of mifepristone.
References
- 1. veeprho.com [veeprho.com]
- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imedpub.com [imedpub.com]
- 6. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating Bioanalytical Method Validation for Mifepristone: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the robust bioanalysis of mifepristone and its metabolites is critical for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard is a pivotal decision in the development of a reliable and accurate bioanalytical method. This guide provides a comprehensive comparison of a validated bioanalytical method for mifepristone and its deuterated metabolite internal standard against alternative methods employing non-deuterated internal standards.
This technical guide delves into the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, presenting supporting experimental data to inform the selection of the most suitable approach for specific research needs. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for the cited methods are provided.
The Gold Standard: Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as a deuterated analogue of the analyte, is widely considered the gold standard in quantitative LC-MS/MS analysis. This preference is due to the similar physicochemical properties between the analyte and its deuterated counterpart, which allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.
A key study by Szpot et al. (2022) details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-QqQ-MS/MS) method for the simultaneous determination of mifepristone and its metabolites in human blood, employing their respective deuterated analogues as internal standards. This method serves as our primary example of best practices.[1]
Alternative Approaches: Non-Deuterated Internal Standards
While deuterated standards are ideal, their availability or cost can sometimes be a limiting factor. In such cases, alternative, structurally similar compounds are often employed as internal standards. Commonly used non-deuterated internal standards for mifepristone analysis include levonorgestrel and alfaxolone. This guide will compare the performance of methods using these alternatives to the deuterated standard method.
Comparative Analysis of Method Performance
The following tables summarize the key validation parameters for the different bioanalytical methods, allowing for a direct comparison of their performance.
Table 1: Method Using a Deuterated Internal Standard
| Parameter | Mifepristone | N-desmethyl-mifepristone | N,N-didesmethyl-mifepristone | 22-OH-mifepristone |
| Internal Standard | Mifepristone-d3 | N-desmethyl-mifepristone-d3 | N,N-didesmethyl-mifepristone-d3 | 22-OH-mifepristone-d3 |
| Linearity Range (ng/mL) | 0.5 - 500 | 0.5 - 500 | 0.5 - 1000 | 0.5 - 500 |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Inter-day Precision (%RSD) | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 | ≤ 13.2 |
| Intra-day Accuracy (%RE) | ± 13.2 | ± 13.2 | ± 13.2 | ± 13.2 |
| Inter-day Accuracy (%RE) | ± 13.2 | ± 13.2 | ± 13.2 | ± 13.2 |
| Recovery (%) | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 | 96.3 - 114.7 |
| Matrix Effect (%) | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 | -3.0 to 14.7 |
| Reference | Szpot et al., 2022[1] | Szpot et al., 2022[1] | Szpot et al., 2022[1] | Szpot et al., 2022[1] |
Table 2: Methods Using Non-Deuterated Internal Standards
| Parameter | Method A | Method B |
| Analyte(s) | Mifepristone, Monodemethyl-mifepristone | Mifepristone |
| Internal Standard | Levonorgestrel | Alfaxolone |
| Linearity Range (ng/mL) | 5 - 2000 | 0.5 - 500 |
| LLOQ (ng/mL) | 5.0 | Not explicitly stated, but linearity starts at 0.5 |
| Intra-batch Precision (%RSD) | < 15 | ≤ 7.2 |
| Inter-batch Precision (%RSD) | < 15 | ≤ 15.7 |
| Accuracy (%RE) | Within ± 15 | -10.2 to 10.2 |
| Recovery (%) | 94.5 - 103.7 (Mifepristone), 70.7 - 77.3 (Metabolite) | Not explicitly stated |
| Reference | Tang et al., 2009[2] | Homer et al., 2008[3] |
Experimental Protocols
Method 1: UHPLC-MS/MS with Deuterated Internal Standards (Szpot et al., 2022)[1]
-
Sample Preparation: A fast and simple liquid-liquid extraction (LLE) was performed. To 1 mL of human blood, internal standards were added, followed by pH 9 buffer and tert-butyl-methyl ether. The mixture was vortexed and centrifuged. The organic layer was evaporated to dryness and reconstituted for analysis.
-
Chromatography: A UHPLC system was used with a suitable C18 column. The mobile phase consisted of a gradient of methanol and water.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was operated in positive ionization and multiple reaction monitoring (MRM) mode.[1]
Method 2: LC-MS/MS with Levonorgestrel Internal Standard (Tang et al., 2009)[2]
-
Sample Preparation: Solid-phase extraction (SPE) was employed. Plasma samples were loaded onto an XTERRA MS C18 SPE cartridge, washed, and the analytes were eluted. The eluent was evaporated and the residue was reconstituted.
-
Chromatography: An LC system with an XTERRA MS C18 column was used.
-
Mass Spectrometry: A tandem mass spectrometer with an ESI source was operated in MRM mode.[2]
Method 3: HPLC-MS/MS with Alfaxolone Internal Standard (Homer et al., 2008)[3]
-
Sample Preparation: Liquid-liquid extraction was performed using diethyl ether.
-
Chromatography: An HPLC system with a C18 column and a gradient elution of methanol and ammonium acetate was used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with positive electrospray ionization was used.[3]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in the bioanalytical method validation workflow.
Caption: A generalized workflow for the bioanalytical method of mifepristone.
Caption: Metabolic pathway of mifepristone.
Conclusion
The presented data clearly demonstrates that the UHPLC-MS/MS method utilizing deuterated internal standards for mifepristone and its metabolites offers superior performance in terms of recovery and matrix effect compensation. The high recovery rates (96.3–114.7%) and minimal matrix effects (-3.0 to 14.7%) reported by Szpot et al. (2022) underscore the benefits of this approach.[1] While methods employing non-deuterated internal standards like levonorgestrel and alfaxolone can provide acceptable results, they may be more susceptible to variability introduced during sample processing, as evidenced by the broader range of recovery for the metabolite in the study by Tang et al. (2009).[2]
For researchers requiring the highest level of accuracy and precision in the bioanalysis of mifepristone and its metabolites, the use of deuterated internal standards is strongly recommended. This guide provides the necessary comparative data and procedural insights to aid in making an informed decision for your specific bioanalytical needs.
References
- 1. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography-tandem mass spectrometry method using levonorgestrel as an internal standard: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Mifepristone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods used for the quantification of mifepristone in biological matrices. The performance of commonly employed techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS)—is evaluated based on experimental data from multiple studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate method for their specific applications.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance characteristics of different mifepristone quantification methods as reported in various studies. This allows for a direct comparison of their sensitivity, precision, accuracy, and linear range.
Table 1: Performance Characteristics of HPLC-UV Methods for Mifepristone Quantification
| Parameter | Method 1 | Method 2 |
| Linear Range | 10 ng/mL - 20 µg/mL[1] | 200 µg/mL - 1200 µg/mL[2] |
| Limit of Detection (LOD) | 6 ng/mL[1] | 0.54 µg/mL[2] |
| Limit of Quantification (LOQ) | - | 1.65 µg/mL[2] |
| Precision (%RSD) | Within- and between-day variability were acceptable[1] | 0.16%[2] |
| Accuracy (% Recovery) | - | 99.48% - 99.69%[2] |
| Wavelength | 302 nm[1] | 251 nm[2] |
Table 2: Performance Characteristics of LC-MS/MS and UHPLC-MS/MS Methods for Mifepristone Quantification
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | UHPLC-MS/MS Method |
| Linear Range | 0.5 - 500 ng/mL[3] | 5-2000 ng/mL[4] | 0.5 - 500 ng/mL (up to 1000 ng/mL for a metabolite)[5] |
| Limit of Detection (LOD) | 30 pg on column[3] | 1.0 ng/mL[4] | - |
| Limit of Quantification (LOQ) | 50 pg on column[3] | 5.0 ng/mL[4] | 0.5 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | - | - | - |
| Intra-assay Precision (%RSD) | ≤7.2%[3] | <15%[4] | ≤13.2%[5] |
| Inter-assay Precision (%RSD) | ≤15.7%[3] | <15%[4] | ≤13.2%[5] |
| Intra-assay Accuracy (%RE) | ≤8.2%[3] | - | ≤13.2%[5] |
| Inter-assay Accuracy (%RE) | ≤10.2%[3] | - | ≤13.2%[5] |
| Recovery | - | 94.5-103.7%[4] | 96.3–114.7%[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of mifepristone in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry-C8 (150×4.6mm, 5µm)[2].
-
Mobile Phase: A mixture of 0.02M Potassium Di-Hydrogen Orthophosphate + 0.03M Di-Potassium Hydrogen Orthophosphate (pH adjusted to 3.5 with H3PO4) and Acetonitrile in a 60:40 ratio[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 30°C[2].
-
Detection: UV detection at 251 nm[2].
-
Sample Preparation: Dependent on the matrix. For pharmaceutical formulations, this typically involves dissolving the product in a suitable solvent, followed by filtration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for quantifying mifepristone in biological matrices such as plasma.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
MRM Transitions: For mifepristone, m/z 430→372[3].
-
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for mifepristone quantification.
References
- 1. An HPLC method for the determination of ng mifepristone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS) and ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS–MS) | Semantic Scholar [semanticscholar.org]
- 3. imedpub.com [imedpub.com]
- 4. researchgate.net [researchgate.net]
- 5. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Navigating FDA Bioanalytical Method Validation: A Comparative Guide to N,N-Didesmethyl Mifepristone-d4
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. This guide provides a comprehensive evaluation of N,N-Didesmethyl Mifepristone-d4, a key internal standard in the quantification of the abortifacient and Cushing's syndrome drug, Mifepristone. The performance of analytical methods utilizing this internal standard will be benchmarked against the rigorous guidelines set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.
This compound is a deuterium-labeled analog of N,N-Didesmethyl Mifepristone, a metabolite of Mifepristone (also known as RU-486).[1] Its primary application is as an internal standard in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to precisely quantify Mifepristone and its metabolites in biological samples.[1] The stable isotope label allows for differentiation from the unlabeled analyte, correcting for variations in sample preparation and instrument response, thereby enhancing the accuracy of the results.
Mechanism of Action of the Parent Compound: Mifepristone
Mifepristone functions as a competitive antagonist at the progesterone and glucocorticoid receptors.[2][3] By blocking the action of progesterone, it induces the breakdown of the uterine lining, making it effective for medical termination of pregnancy.[2][4][5] Its antiglucocorticoid properties are utilized in the management of hyperglycemia in patients with Cushing's syndrome.[2][4] The metabolism of Mifepristone in the liver, primarily by the cytochrome P450 3A4 isoenzyme, leads to the formation of several metabolites, including N-desmethyl-mifepristone, 22-OH-mifepristone, and N,N-didesmethyl-mifepristone.[4][6]
Performance Evaluation Against FDA Guidelines
The FDA's "Guidance for Industry: Bioanalytical Method Validation" outlines a comprehensive set of parameters to ensure the reliability of bioanalytical data.[7][8][9][10] These guidelines are the benchmark against which the performance of analytical methods using this compound as an internal standard is evaluated.
A review of published studies detailing the validation of UHPLC-QqQ-MS/MS methods for the determination of Mifepristone and its metabolites provides insight into the performance of such methods. While specific data for this compound's direct performance is not the focus, its use as an internal standard is integral to achieving the reported validation parameters.
Table 1: Performance of a Validated UHPLC-QqQ-MS/MS Method for Mifepristone and its Metabolites (using a deuterated internal standard) vs. FDA Bioanalytical Method Validation Guidelines.
| Performance Parameter | Published Method Performance | FDA Guideline Recommendations |
| Limit of Quantification (LOQ) | 0.5 ng/mL[6][11][12][13] | The LLOQ should be determined as the lowest standard on the calibration curve. |
| Coefficient of Determination (R²) | >0.999[6][11][12][13] | The calibration curve should have a calculable R² value. |
| Intra- and Inter-day Accuracy | Did not exceed ± 13.2%[6][11][12][13] | The mean value should be within ±15% of the theoretical value (except at LLOQ, where it should not deviate by more than ±20%). |
| Intra- and Inter-day Precision | Did not exceed ± 13.2%[6][11][12][13] | The precision determined at each concentration level should not exceed 15% of the CV (except at LLOQ, where it should not exceed 20% of the CV). |
| Recovery | 96.3 - 114.7%[6][11][12] | The recovery of the analyte need not be 100%, but the extent of recovery of an analyte and of the internal standard should be consistent, precise, and reproducible. |
| Matrix Effect | -3.0 to 14.7%[6][11][12] | The assessment of matrix effect is to ensure that precision, selectivity, and sensitivity are not compromised by the matrix. |
The data presented in Table 1, derived from a validated method for Mifepristone and its metabolites, demonstrates that the use of a suitable internal standard, such as this compound, enables the achievement of performance characteristics that are well within the acceptance criteria set by the FDA.
Alternative Internal Standards
While this compound is a highly suitable internal standard, other deuterated analogs of Mifepristone and its metabolites can also be employed. These include:
-
Mifepristone-d6: A deuterated version of the parent drug.
-
N-Demethyl Mifepristone-d3: A deuterated version of another primary metabolite.
-
Hydroxy Mifepristone-d6: A deuterated version of a hydroxylated metabolite.
The choice of internal standard depends on the specific requirements of the assay, including the analytes being measured and the potential for isobaric interference.
Experimental Protocols
A detailed experimental protocol for the quantification of Mifepristone and its metabolites in human blood using a validated UHPLC-QqQ-MS/MS method is outlined below.
Sample Preparation:
-
A simple and rapid preanalytical procedure is applied, involving protein precipitation and liquid-liquid extraction.
-
The pH of the blood sample is adjusted to 9.
-
Extraction is performed using tert-butyl-methyl ether.
Chromatographic Conditions:
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column for the separation of steroids.
-
Mobile Phase: A gradient of 10 mM ammonium formate with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple-quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of Mifepristone and its metabolites.
Visualizing the Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the metabolic pathway of Mifepristone.
Caption: A schematic of the bioanalytical workflow for the quantification of Mifepristone and its metabolites.
Caption: The metabolic pathway of Mifepristone, highlighting the formation of its major metabolites.
References
- 1. veeprho.com [veeprho.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mifepristone - Wikipedia [en.wikipedia.org]
- 6. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]
- 11. [PDF] Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion | Semantic Scholar [semanticscholar.org]
- 12. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [ouci.dntb.gov.ua]
- 13. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N,N-Didesmethyl Mifepristone-d4: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N,N-Didesmethyl Mifepristone-d4 is critical for environmental protection and laboratory safety. As a deuterated analog of a mifepristone metabolite, this compound requires careful handling and adherence to hazardous waste regulations. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
Key Safety and Disposal Information
The following table summarizes crucial data regarding the handling and disposal of this compound and its parent compounds.
| Parameter | Information | Source |
| Chemical Name | (11β,17β)-11-(4-Aminophenyl-d4)-17-hydroxy-17-(1-propyn-1-yl)-estra-4,9-dien-3-one | [1] |
| Primary Use | Internal standard in analytical and pharmacokinetic research | [1] |
| Potential Hazards | While specific data for the deuterated compound is limited, the parent compound, Mifepristone, is classified with reproductive toxicity and is harmful if swallowed, in contact with skin, or inhaled.[2] The non-deuterated metabolite is a pharmaceutical-related compound of unknown potency. | |
| Personal Protective Equipment (PPE) | Wear appropriate protective equipment, including safety goggles with side-shields, impervious clothing, and gloves. A laboratory fume hood or other local exhaust ventilation should be used. | |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground.[3][4] | |
| Primary Disposal Method | Offer to a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal route.[3] | |
| Regulatory Compliance | Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.
-
Segregate this waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper disposal.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the compound and any solvents used.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials, until it is collected for disposal.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with all necessary information about the waste, including the Safety Data Sheet (SDS) for the parent compound, Mifepristone, or the non-deuterated analog if a specific SDS for the deuterated compound is unavailable.
4. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.
5. Spill and Decontamination Procedures:
-
In the event of a spill, wear appropriate PPE, including a self-contained breathing apparatus if necessary, and avoid dust formation.[5]
-
Prevent the spill from entering drains or waterways.[4]
-
Collect the spilled material using appropriate methods (e.g., absorbent pads for liquids, careful sweeping for solids) and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
